Amicoumacin A
Description
has antibacterial activity, & strongly suppresses inflammatory & ulcer activity; structure in first source
Structure
3D Structure
Properties
CAS No. |
78654-44-1 |
|---|---|
Molecular Formula |
C20H29N3O7 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S,3S,4S)-4-amino-2,3-dihydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]hexanediamide |
InChI |
InChI=1S/C20H29N3O7/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28)/t11-,12-,14-,17-,18-/m0/s1 |
InChI Key |
DCPWYLSPIAHJFU-YKRRISCLSA-N |
Canonical SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amicoumacin A; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Amicoumacin A from Bacillus pumilus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicoumacin A, a dihydroisocoumarin antibiotic, represents a promising scaffold for the development of novel therapeutic agents. First isolated from Bacillus pumilus, this natural product exhibits a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antiulcer properties.[1][2][3] Its unique mechanism of action, involving the inhibition of bacterial protein synthesis, makes it a compelling candidate for combating antibiotic-resistant pathogens.[1][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Bacillus pumilus, presenting detailed experimental protocols, quantitative biological data, and visual representations of its mechanism of action and isolation workflow.
Introduction
The rise of antibiotic resistance necessitates the urgent discovery of novel antimicrobial agents with new mechanisms of action.[1] this compound, first reported in the early 1980s from the soil bacterium Bacillus pumilus BN-103, has emerged as a significant lead compound.[1][2][3] Chemically, it belongs to the dihydroisocoumarin family, characterized by a 3,4-dihydro-8-hydroxyisocoumarin core structure.[1] Subsequent studies have identified other Bacillus species, such as Bacillus subtilis, as producers of this compound and its analogs.[1][6] Beyond its potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria like Helicobacter pylori, this compound also displays notable anti-inflammatory and antiulcer effects.[2][3][4][7]
Biological Activities and Mechanism of Action
This compound's primary mode of antibacterial action is the inhibition of protein synthesis.[4] It specifically targets the bacterial ribosome, binding to the E-site of the 30S subunit.[8] This interaction stabilizes the mRNA on the ribosome, thereby inhibiting the translocation step of elongation.[4][5] This mechanism is distinct from many other ribosome-targeting antibiotics, highlighting its potential for development against resistant strains.[1]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the mechanism of action of this compound at the ribosomal level.
References
- 1. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
Amicoumacin A: A Comprehensive Technical Guide to its Structure and Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A is a potent antibiotic belonging to the dihydroisocoumarin family of natural products.[1][2] First isolated from Bacillus pumilus in the early 1980s, it has since been identified in other bacterial species, including Bacillus subtilis.[1][3] this compound has garnered significant interest within the scientific community due to its broad spectrum of biological activities, which include antibacterial, anti-inflammatory, and anti-ulcer properties.[1][4] Notably, it has demonstrated efficacy against pathogenic bacteria such as Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA).[5][6] This technical guide provides an in-depth overview of the structure elucidation of this compound, with a focus on its detailed spectroscopic data and the experimental methodologies employed for its characterization.
Molecular Structure
This compound possesses a characteristic 3,4-dihydro-8-hydroxyisocoumarin core structure linked to a unique amino acid side chain.[1] The IUPAC name for this compound is (2S,3S,4S)-4-amino-2,3-dihydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]hexanediamide.[7] Its molecular formula is C₂₀H₂₉N₃O₇, with a molecular weight of 423.5 g/mol .[7]
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound was elucidated through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments have been pivotal in determining the planar structure and relative stereochemistry of the amicoumacin family.[1]
¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J in Hz) |
| 5 | 6.81 | d | 7.6 |
| 6 | 7.47 | dd | 7.5, 8.4 |
| 7 | 6.85 | d | 8.4 |
| 3 | 4.68 | m | |
| 4 | 2.98, 3.06 | dd, m | 3.5, 16.0 |
| 1' | 0.89 | d | 6.6 |
| 2' | 0.97 | d | 6.6 |
| 9' | 4.79 | t | |
| 10' | 4.51 | dt | |
| 15' | 4.65 | dd | 6.5, 7.0 |
| 5' | 4.29 | m |
Data compiled from multiple sources, slight variations may exist based on solvent and instrument.
¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ) in ppm |
| 1 | 171.2 |
| 3 | 82.7 |
| 4 | 30.8 |
| 5 | 119.8 |
| 6 | 137.8 |
| 7 | 116.9 |
| 8 | 163.3 |
| 9 | 109.6 |
| 10 | 141.4 |
| 1' | 22.1 |
| 2' | 24.0 |
| 11' | 36.7 |
| 12' | 178.1 |
| 14' | 173.3 |
| 15' | 51.3 |
| 16' | 38.2 |
| 17' | 174.8 |
Data compiled from multiple sources, slight variations may exist based on solvent and instrument.[8]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) has been crucial for determining the elemental composition of this compound and its analogs.[1] High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a commonly employed technique.[1] For this compound (C₂₀H₂₉N₃O₇), the protonated molecule [M+H]⁺ is observed at an m/z that closely matches the calculated value of 424.2078.[1]
Representative High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |
| This compound | C₂₀H₂₉N₃O₇ | [M+H]⁺ | 424.2078 | 424.2098 |
Experimental Protocols
The elucidation of this compound's structure involves a systematic workflow, from isolation to detailed spectroscopic analysis.
Isolation and Purification
This compound is typically isolated from the fermentation broth of producing bacterial strains like Bacillus subtilis. The process generally involves:
-
Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to separate the secondary metabolites.[9]
-
Fractionation: The crude extract is then subjected to column chromatography (e.g., silica gel or Sephadex) to separate compounds based on polarity.
-
Purification: Final purification is often achieved using High-Performance Liquid Chromatography (HPLC), yielding pure this compound.[6]
Structure Determination Methodology
The purified compound is then subjected to a battery of spectroscopic and spectrometric analyses to determine its structure.
-
UV Spectroscopy: The UV spectrum of this compound shows characteristic absorption maxima (λmax) at approximately 206, 247, and 314 nm, suggesting the presence of a dihydroisocoumarin chromophore.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, with characteristic absorptions for hydroxyl, carbonyl, and aromatic groups.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular formula. Tandem MS (MS/MS) experiments are used to fragment the molecule and deduce the structure of its constituent parts.[6]
-
NMR Spectroscopy:
-
1D NMR (¹H and ¹³C): These spectra provide initial information on the number and types of protons and carbons in the molecule.[1]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments.[10]
-
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the structure elucidation of this compound.
Caption: Workflow for this compound structure elucidation.
Conclusion
The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. The detailed NMR and mass spectrometry data have provided an unambiguous assignment of its complex structure. This comprehensive understanding of its chemical architecture is fundamental for further research into its mechanism of action, structure-activity relationships, and potential development as a therapeutic agent. The methodologies outlined in this guide serve as a valuable resource for scientists working on the discovery and characterization of novel natural products.
References
- 1. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C20H29N3O7 | CID 25223631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
The Amicoumacin A Biosynthetic Gene Cluster in Bacillus subtilis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A, a potent antibiotic with a broad spectrum of activity, including against Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA), is a secondary metabolite produced by various Bacillus species, notably Bacillus subtilis.[1][2] This complex molecule, a member of the dihydroisocoumarin class of natural products, is synthesized by a sophisticated enzymatic assembly line encoded by the amicoumacin (ami) biosynthetic gene cluster.[1][2] Understanding the genetic and biochemical intricacies of this cluster is paramount for harnessing its potential for novel antibiotic development and for engineering strains with enhanced production capabilities. This technical guide provides an in-depth overview of the ami gene cluster, its biosynthetic pathway, and the experimental methodologies employed in its study.
The Amicoumacin (ami) Biosynthetic Gene Cluster
The ami biosynthetic gene cluster in Bacillus subtilis is a large, contiguous region of DNA, approximately 47.4 kb in size, that orchestrates the synthesis of this compound and its congeners.[1][3] This cluster is comprised of 16 open reading frames (ORFs), designated amiA through amiO, which encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with tailoring enzymes and regulatory proteins.[1]
Gene Organization and Function
The organization of the ami gene cluster is crucial for the coordinated expression and function of the biosynthetic machinery. A summary of the genes and their predicted functions is presented in Table 1.
| Gene | Predicted Function |
| amiA | Non-ribosomal peptide synthetase (NRPS) involved in the activation and incorporation of the first amino acid precursor. Contains an adenylation (A) domain, a peptidyl carrier protein (PCP) domain, and a condensation (C) domain.[1] |
| amiB | Putative tailoring enzyme, potentially involved in modification of the amicoumacin core structure. |
| amiC | Putative transporter protein, likely involved in the export of amicoumacin from the cell. |
| amiD | Putative regulatory protein, may be involved in the transcriptional control of the ami gene cluster. |
| amiE | Putative tailoring enzyme. |
| amiF | Putative tailoring enzyme. |
| amiG | Putative tailoring enzyme. |
| amiH | Putative tailoring enzyme. |
| amiI | Hybrid NRPS-PKS protein, a key component of the assembly line that incorporates both amino acid and polyketide extender units.[1] |
| amiJ | Non-ribosomal peptide synthetase (NRPS) responsible for the activation and incorporation of subsequent amino acid precursors.[1] |
| amiK | Polyketide synthase (PKS) module containing ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains for the incorporation of malonate extender units.[1] |
| amiL | Polyketide synthase (PKS) module.[4] |
| amiM | Polyketide synthase (PKS) module containing a terminal thioesterase (TE) domain, which is responsible for the release and cyclization of the final product.[1][4] |
| amiN | Amicoumacin kinase, an enzyme that inactivates this compound by phosphorylation, conferring resistance to the producing organism.[5] |
| amiO | Putative tailoring enzyme. |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process initiated by the loading of a starter unit onto the NRPS machinery, followed by sequential condensation of amino acid and polyketide extender units. The proposed biosynthetic pathway involves the formation of a "pro-drug" intermediate, preamicoumacin, which is then processed to yield the active this compound.[2][3]
Quantitative Data
| Organism | MIC (µg/mL) |
| Bacillus subtilis BR151 | 100 |
| Staphylococcus aureus UST950701-005 | 5.0 |
| Methicillin-resistant S. aureus (MRSA) ATCC43300 | 4.0 |
| Helicobacter pylori (average) | 1.4 |
| Liberibacter crescens | 1.25 |
MIC (Minimum Inhibitory Concentration) values are from various studies and may vary depending on the specific strain and experimental conditions.[2]
Experimental Protocols
Investigating the ami biosynthetic gene cluster involves a combination of genetic, molecular, and biochemical techniques. The following sections provide an overview of key experimental protocols.
Heterologous Expression of the ami Gene Cluster
Heterologous expression is a powerful technique to study the function of a gene cluster in a clean genetic background and to potentially improve product yield.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from the this compound-producing Bacillus subtilis strain.
-
Transformation-Associated Recombination (TAR) Cloning: The large, 47.4 kb ami gene cluster is captured and cloned into a suitable shuttle vector, such as pCAPB1-ami or pCAPB2-ami, in yeast.[3] This method is effective for cloning large DNA fragments.
-
Vector Transfer and Host Transformation: The resulting plasmid is transferred to E. coli for amplification and then introduced into a suitable B. subtilis expression host, such as B. subtilis JH642, often engineered to contain the sfp gene to ensure proper phosphopantetheinylation of the PKS and NRPS enzymes.[3]
-
Cultivation and Fermentation: The heterologous host is cultivated in an appropriate medium (e.g., SYC medium) under optimized conditions of aeration and temperature to induce the expression of the ami gene cluster.[1]
-
Metabolite Extraction and Analysis: The culture broth is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by UPLC-MS/MS and NMR to identify and quantify the production of this compound and its derivatives.[3]
Gene Knockout and Functional Analysis
To elucidate the function of individual genes within the ami cluster, targeted gene knockouts are performed.
Methodology:
-
Construct Design: A knockout construct is designed containing an antibiotic resistance cassette (e.g., erythromycin or kanamycin resistance) flanked by homologous regions upstream and downstream of the target ami gene.
-
Transformation: The linear knockout construct is introduced into a competent B. subtilis strain.
-
Homologous Recombination: The cellular recombination machinery replaces the target gene with the antibiotic resistance cassette via double crossover.
-
Selection and Verification: Transformants are selected on media containing the corresponding antibiotic. Successful gene knockout is confirmed by PCR and sequencing.
-
Phenotypic Analysis: The knockout mutant is cultivated, and the culture broth is analyzed by UPLC-MS/MS to determine the effect of the gene deletion on this compound production. The accumulation of biosynthetic intermediates can provide insights into the function of the deleted gene.
More advanced methods like CRISPR/Cas9-based genome editing can also be employed for more efficient and markerless gene deletions in B. subtilis.[2]
Biochemical Assays for NRPS and PKS Activity
In vitro biochemical assays are essential for characterizing the enzymatic activity and substrate specificity of the NRPS and PKS domains within the ami biosynthetic machinery.
Methodology:
-
Protein Expression and Purification: Individual NRPS and PKS domains or modules are cloned into expression vectors, overexpressed in a suitable host (e.g., E. coli), and purified using affinity chromatography.
-
Adenylation (A) Domain Assay: The substrate specificity of the A domains can be determined using an ATP-pyrophosphate exchange assay. This assay measures the amino acid-dependent formation of ATP from pyrophosphate.
-
Thioesterase (TE) Domain Assay: The catalytic activity of the TE domain can be assayed by incubating the purified enzyme with a synthetic substrate mimic (e.g., an N-acetylcysteamine thioester of the final polyketide-peptide chain) and monitoring the release of the cyclized product by HPLC or LC-MS.
-
Acyltransferase (AT) Domain Assay: The substrate specificity of AT domains can be assessed by incubating the purified domain with radiolabeled extender units (e.g., [14C]malonyl-CoA) and a model ACP protein, followed by quantification of the radiolabeled ACP.
Regulation of this compound Production
The production of secondary metabolites in Bacillus subtilis is tightly regulated and often linked to cellular processes such as sporulation and competence. While a specific signaling pathway dedicated to the ami cluster has not been fully elucidated, it is likely governed by global regulators that respond to nutritional cues and cell density.
Conclusion
The biosynthetic gene cluster for this compound in Bacillus subtilis represents a complex and fascinating example of microbial secondary metabolism. A thorough understanding of the ami gene cluster, its encoded enzymes, and the intricate regulatory networks that control its expression is essential for the rational design of strategies to improve this compound production and to generate novel, more potent antibiotic derivatives. The experimental approaches outlined in this guide provide a framework for the continued exploration of this important biosynthetic pathway.
References
Beyond Bacteria: An In-depth Technical Guide to the Diverse Biological Activities of Amicoumacin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A, a dihydroisocoumarin antibiotic first isolated from Bacillus pumilus, is well-documented for its potent antibacterial properties. However, a growing body of evidence reveals a much broader spectrum of biological activities, positioning it as a molecule of significant interest for therapeutic development beyond infectious diseases. This technical guide provides a comprehensive overview of the non-bacterial biological activities of this compound, with a focus on its anticancer and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers in drug discovery and development.
Core Mechanism of Action: Targeting the Ribosome
The diverse biological effects of this compound stem from its fundamental mechanism of action: the inhibition of protein synthesis. This compound binds to a universally conserved site on the small ribosomal subunit, affecting translation elongation in both prokaryotic and eukaryotic cells.[1][2][3] This interaction stabilizes the binding of mRNA to the ribosome, thereby inhibiting the movement of the ribosome along the mRNA strand.[1][3] This universal mechanism explains its broad-spectrum activity and forms the basis for its effects on mammalian cells, including cancerous and immune cells.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that cancerous cells exhibit greater susceptibility to this compound compared to non-cancerous cell lines, suggesting a potential therapeutic window.[2][4] This increased sensitivity is attributed to the higher demand for protein biosynthesis in rapidly proliferating cancer cells.[4]
Quantitative Data: Cytotoxicity of this compound
The anticancer activity of this compound has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.2 ± 0.1 | [4] |
| MCF-7 | Breast Adenocarcinoma | 0.3 ± 0.1 | [4] |
| HeLa | Cervical Carcinoma | 33.60 | |
| HEK293T | Non-cancerous Embryonic Kidney | 0.55 ± 0.03 | [4] |
| VA13 | Non-cancerous Lung Fibroblast | 1.2 ± 0.2 | [4] |
Mechanism of Anticancer Action: Induction of Apoptosis
The primary mechanism by which this compound induces cancer cell death is through the induction of apoptosis, or programmed cell death. By inhibiting protein synthesis, this compound can trigger cellular stress responses that ultimately lead to the activation of apoptotic pathways. While the precise signaling cascade initiated by this compound is still under detailed investigation, it is hypothesized to involve the activation of executioner caspases, such as caspase-3, and the modulation of Bcl-2 family proteins, which are key regulators of apoptosis.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been reported to possess anti-inflammatory activity.[5] This effect is likely linked to its ability to inhibit the synthesis of key pro-inflammatory proteins.
Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals, the p65 subunit of NF-κB translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory mediators like nitric oxide (NO) and prostaglandins (e.g., PGE2).
By inhibiting overall protein synthesis, this compound can indirectly suppress the NF-κB pathway by preventing the production of new NF-κB subunits and other essential components of the signaling cascade. Furthermore, it can directly inhibit the synthesis of the downstream inflammatory mediators. While specific quantitative data on the inhibition of inflammatory markers by this compound is not yet widely available, its mechanism of action strongly suggests a potent anti-inflammatory potential.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-4,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using Annexin V conjugated to a fluorescent dye (FITC), and distinguishes necrotic cells using the DNA-binding dye Propidium Iodide (PI).
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture to allow for caspase-3 to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity relative to an untreated control.
Western Blot for NF-κB p65 Nuclear Translocation
This technique is used to determine the amount of the p65 subunit of NF-κB that has translocated to the nucleus, indicating pathway activation.
-
Cell Treatment and Lysis: Treat cells with an inflammatory stimulus in the presence or absence of this compound. Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the p65 subunit of NF-κB. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensity to quantify the amount of p65 in the nuclear fraction compared to the cytoplasmic fraction and the untreated control.
Visualizations: Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Apoptosis Induction
Caption: Proposed apoptotic pathway induced by this compound.
This compound's Proposed Anti-inflammatory Mechanism via NF-κB Inhibition
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the anticancer effects of this compound.
Conclusion and Future Directions
This compound exhibits a compelling range of biological activities that extend far beyond its antibacterial origins. Its potent inhibition of protein synthesis provides a strong foundation for its observed anticancer and anti-inflammatory properties. The preferential cytotoxicity towards cancer cells highlights its potential as a lead compound for novel oncology therapeutics.
Further research is warranted to fully elucidate the detailed molecular mechanisms underlying its diverse effects. Specifically, comprehensive studies are needed to:
-
Expand the panel of cancer cell lines tested to identify additional susceptible cancer types.
-
Quantify its anti-inflammatory effects through the measurement of various inflammatory mediators.
-
Dissect the specific apoptotic and NF-κB signaling pathways modulated by this compound.
-
Conduct in vivo studies to validate the preclinical efficacy and safety of this compound and its derivatives.
This in-depth technical guide serves as a foundational resource to stimulate and guide future research into the multifaceted therapeutic potential of this compound. The continued exploration of this fascinating natural product holds promise for the development of new treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Producers of Amicoumacin A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicoumacin A and its structurally related analogs are a class of dihydroisocoumarin antibiotics with a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. These compounds are primarily synthesized as secondary metabolites by a diverse range of bacteria, most notably from the genus Bacillus. This technical guide provides an in-depth overview of the natural producers of this compound and its analogs, detailing their isolation, cultivation, and the biosynthetic pathways responsible for the production of these valuable compounds. Quantitative data on production yields, detailed experimental protocols, and visualizations of key pathways are presented to aid researchers in the discovery, development, and optimization of these potent natural products.
Natural Producers of this compound and Analogs
The primary natural sources of this compound and its analogs are bacteria belonging to the genus Bacillus. Strains of Bacillus pumilus and Bacillus subtilis isolated from diverse environments, including marine sediments and terrestrial soils, have been identified as prolific producers. In addition to Bacillus species, bacteria from the genus Nocardia and the Gram-negative bacterium Xenorhabdus bovienii have also been reported to produce these compounds[1][2][3][4].
A variety of Amicoumacin analogs have been isolated and characterized from these microbial sources. These include, but are not limited to, Amicoumacin B and C, lipoamicoumacins A-D, and hetiamacins. The structural diversity among these analogs, often arising from variations in the fatty acid side chain, contributes to their differing biological activities.
Quantitative Production of this compound and Analogs
The production yields of this compound and its analogs can vary significantly depending on the producing strain and the fermentation conditions employed. The following tables summarize the quantitative data on the production of these compounds from various natural producers.
| Compound | Producing Organism | Fermentation Volume (L) | Isolated Yield (mg) | Yield (mg/L) | Reference |
| This compound | Bacillus pumilus BN-103 | 43 | 204.0 | 4.74 | [5] |
| Amicoumacin B | Bacillus pumilus BN-103 | 43 | 27.2 | 0.63 | [5] |
| Amicoumacin C | Bacillus pumilus BN-103 | 43 | 40.8 | 0.95 | [5] |
| Hetiamacin E | Bacillus subtilis PJS | 20 | 1.8 | 0.09 | [6] |
| Hetiamacin F | Bacillus subtilis PJS | 20 | 2.5 | 0.125 | [6] |
| Lipothis compound | Bacillus subtilis (marine isolate) | 20 | 1.9 | 0.095 | [7] |
| Lipoamicoumacin B | Bacillus subtilis (marine isolate) | 20 | 1.6 | 0.08 | [7] |
| Lipoamicoumacin C | Bacillus subtilis (marine isolate) | 20 | 3.5 | 0.175 | [7] |
| Lipoamicoumacin D | Bacillus subtilis (marine isolate) | 20 | 4.8 | 0.24 | [7] |
Experimental Protocols
This section provides detailed methodologies for the isolation, cultivation, extraction, and purification of this compound and its analogs from their natural producers.
Isolation and Cultivation of Producer Strains
Objective: To isolate and cultivate pure cultures of Bacillus species capable of producing amicoumacins.
Materials:
-
Soil or marine sediment samples
-
Sterile saline solution (0.85% NaCl)
-
Nutrient Agar (NA) or Marine Agar (MA) plates
-
Seed medium (e.g., 3.0% glucose, 1.5% soybean meal, 0.3% meat extract, 0.5% peptone, 0.3% NaCl, 0.25% CaCO3, pH 7.0)
-
Production medium (same as seed medium)
-
Incubator shaker
Protocol:
-
Suspend 1 gram of soil or sediment sample in 10 mL of sterile saline solution.
-
Serially dilute the suspension and plate onto NA or MA plates.
-
Incubate the plates at 28-30°C for 24-48 hours.
-
Isolate distinct colonies and streak for purity on fresh plates.
-
Inoculate a single, pure colony into a flask containing seed medium.
-
Incubate the seed culture at 28°C for 24 hours with shaking (e.g., 200 rpm).
-
Transfer the seed culture to a larger volume of production medium (typically a 5-10% inoculum).
-
Incubate the production culture under the same conditions for 40-72 hours.
Extraction and Purification of Amicoumacins
Objective: To extract and purify amicoumacins from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate or Butanol
-
Rotary evaporator
-
Silica gel for column chromatography
-
Sephadex G-10 or LH-20 for size-exclusion chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., methanol, acetonitrile, water)
Protocol:
-
Centrifuge the fermentation broth to separate the supernatant from the bacterial cells.
-
Extract the supernatant with an equal volume of ethyl acetate or butanol three times.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).
-
Further purify the active fractions using size-exclusion chromatography (e.g., Sephadex G-10 or LH-20).
-
Perform final purification by preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile in water) to isolate pure amicoumacin analogs.
-
Monitor the purification process by thin-layer chromatography (TLC) or analytical HPLC.
Biosynthesis of this compound
This compound is synthesized via a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway. The biosynthetic gene cluster, designated as ami, has been identified in Bacillus subtilis. This cluster contains genes encoding the necessary enzymes for the assembly of the amicoumacin backbone from amino acid and polyketide precursors.
Amicoumacin Biosynthetic Gene Cluster (ami)
The ami gene cluster in Bacillus subtilis spans approximately 47.4 kb and contains a series of open reading frames (ORFs) that encode the enzymatic machinery for amicoumacin biosynthesis. Key components of this cluster include genes for NRPS and PKS modules, as well as enzymes responsible for tailoring the final molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Amicoumacin A as an Inhibitor of Bacterial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicoumacin A, a potent isocoumarin antibiotic, has emerged as a significant inhibitor of bacterial protein synthesis. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows. This compound uniquely targets the small ribosomal subunit, interfering with both the initiation and elongation stages of translation, primarily by inhibiting translocation. Its distinct mode of action presents a promising avenue for the development of novel antibacterial agents.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, originally isolated from Bacillus pumilus, has demonstrated significant antibacterial activity against a range of Gram-positive and some Gram-negative bacteria. Its primary cellular target is the ribosome, the essential molecular machine responsible for protein synthesis. This guide delves into the technical details of this compound's interaction with the bacterial ribosome and its multifaceted inhibition of the translation process.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the 30S ribosomal subunit, a critical component of the 70S bacterial ribosome.
Ribosomal Binding Site
X-ray crystallographic studies have revealed that this compound binds within the E-site of the 30S subunit.[1] Its binding pocket is formed by universally conserved nucleotides of the 16S rRNA, specifically involving interactions with helix 24 (h24) and helix 45 (h45), as well as the mRNA backbone.[2][3] This strategic location allows this compound to interfere with the movement of both tRNA and mRNA during translation.
Inhibition of Translation Initiation
This compound has been shown to retard the formation of the 70S initiation complex.[2][4] While it does not prevent the initial binding of the initiator fMet-tRNAfMet to the P-site, it hinders the subsequent steps required for a functional initiation complex, reducing the rate of its formation by approximately 30-fold.[2][4]
Inhibition of Translation Elongation: The Primary Mechanism
The principal mechanism of this compound's action is the inhibition of the elongation phase of protein synthesis, specifically the translocation step.[1][3] By binding to the E-site and interacting with the mRNA backbone, this compound effectively "locks" the mRNA in the mRNA-binding channel of the 30S subunit.[3] This stabilization of the mRNA interaction with the ribosome physically obstructs the movement of the ribosome along the mRNA, a process catalyzed by the elongation factor G (EF-G).[1][3] This leads to a stall in protein synthesis. While it does not significantly affect peptide bond formation or the EF-Tu-dependent delivery of aminoacyl-tRNAs to the A-site, the blockage of translocation is a potent inhibitory action.[2]
Signaling Pathway of Inhibition
The following diagram illustrates the key steps in bacterial protein synthesis and the points of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 3. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
The 3,4-Dihydroisocoumarin Core of Amicoumacin A: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Antibacterial Scaffold
Abstract
Amicoumacin A, a natural product isolated from various Bacillus species, has garnered significant attention as a potent inhibitor of bacterial protein synthesis. Its unique mechanism of action, targeting the ribosomal E-site, sets it apart from many clinically used antibiotics, making it a compelling candidate for the development of novel antibacterial agents. Central to its biological activity is the 3,4-dihydroisocoumarin core, a heterocyclic scaffold that anchors the molecule to its ribosomal target. This technical guide provides a comprehensive overview of the 3,4-dihydroisocoumarin core of this compound, detailing its structure, biosynthesis, mechanism of action, and structure-activity relationships. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new antibiotics.
Introduction: The Significance of the 3,4-Dihydroisocoumarin Moiety
The 3,4-dihydroisocoumarin moiety is a recurring structural motif in a variety of natural products exhibiting a wide range of biological activities. In this compound, this rigid, bicyclic core plays a crucial role in its antibacterial properties. It is linked via an amide bond to a flexible amino acid-derived side chain, and together they form a molecule that effectively inhibits bacterial growth. This compound demonstrates activity against a spectrum of bacteria, including clinically relevant pathogens. The core's interaction with the bacterial ribosome is a key determinant of the compound's inhibitory potential.
Chemical Structure and Properties
The core of this compound is a (3S)-3-substituted-8-hydroxy-3,4-dihydroisocoumarin. The stereochemistry at the C3 position is critical for its biological activity. The phenolic hydroxyl group at the C8 position is also a key feature, contributing to the molecule's interactions with its biological target.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₉N₃O₇ | [1] |
| Molecular Weight | 423.46 g/mol | [1] |
| Appearance | White amorphous powder | [2] |
| Solubility | Soluble in methanol and DMSO | [3] |
Biosynthesis of the 3,4-Dihydroisocoumarin Core
The biosynthesis of this compound is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic machinery. The 3,4-dihydroisocoumarin core is assembled by a Type I PKS.
The formation of the 3,4-dihydroisocoumarin ring is initiated by the loading of a starter unit, followed by successive condensations with malonyl-CoA extender units, catalyzed by the various domains of the PKS. The growing polyketide chain is tethered to an acyl carrier protein (ACP) domain. The final steps involve the cyclization of the polyketide chain to form the heterocyclic ring system. While the precise enzymatic mechanism of the terminal cyclization and release from the PKS is still under investigation, it is proposed to involve an intramolecular aldol-type condensation followed by dehydration and enolization to yield the stable aromatic ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
Amicoumacin A: A Technical Whitepaper on its Anti-inflammatory and Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicoumacin A, a dihydroisocoumarin antibiotic isolated from Bacillus species, has demonstrated significant potential as both an anti-inflammatory and an antitumor agent.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in both prokaryotic and eukaryotic cells through a unique interaction with the ribosome.[3][4] This document provides a comprehensive technical overview of the existing research on this compound, focusing on its anti-inflammatory and antitumor activities. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. While the antitumor properties, particularly its cytotoxic effects on cancer cell lines, are relatively well-documented, specific quantitative data and detailed mechanistic studies on its anti-inflammatory effects are less prevalent in publicly available literature.
Introduction
This compound is a natural product that has garnered interest for its diverse biological activities, including antibacterial, antifungal, anti-ulcer, anti-inflammatory, and anticancer properties.[1][2][5] Its unique structure and mechanism of action make it a compelling candidate for further investigation and development as a therapeutic agent. This whitepaper aims to consolidate the current scientific knowledge regarding its anti-inflammatory and antitumor effects to serve as a resource for researchers and drug development professionals.
Antitumor Properties of this compound
The antitumor activity of this compound is primarily attributed to its ability to induce cancer cell death by inhibiting protein synthesis.[3][4] Studies have shown that it exhibits preferential cytotoxicity towards cancer cells over non-cancerous cell lines.[4]
Mechanism of Action: Inhibition of Protein Synthesis
This compound targets the eukaryotic ribosome, the cellular machinery responsible for protein synthesis.[3][4] Specifically, it binds to a highly conserved site on the small ribosomal subunit (40S) within the E-site (exit site).[6] This binding event stabilizes the interaction between the messenger RNA (mRNA) and the ribosomal RNA (rRNA), which in turn inhibits the translocation step of elongation.[4][6] By preventing the ribosome from moving along the mRNA, this compound effectively stalls protein synthesis, leading to cellular stress and ultimately, apoptosis (programmed cell death) in cancer cells.[4]
Quantitative Data: In Vitro Cytotoxicity
This compound has been shown to be cytotoxic to a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below. Notably, cancer cell lines appear to be 2-4 times more susceptible to this compound than non-cancerous cell lines.[4]
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| A549 | Lung Carcinoma | 0.2 ± 0.1 | 0.08 ± 0.04 | [4] |
| HeLa | Cervical Cancer | 0.4 ± 0.1 | 0.17 ± 0.04 | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.5 ± 0.2 | 0.21 ± 0.08 | [4] |
| MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.2 | 0.34 ± 0.08 | [4] |
| MRC-5 | Normal Lung Fibroblast | 1.5 ± 0.3 | 0.63 ± 0.13 | [4] |
Experimental Protocols
This protocol is based on the methodology described for determining the cytotoxicity of this compound.[4]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer and non-cancerous cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO or ethanol)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <0.5%) across all wells. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a suitable software.
Objective: To evaluate the in vivo antitumor activity of this compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation suitable for in vivo administration
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture the selected human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group via a predetermined route (e.g., intraperitoneal, intravenous, or oral) and schedule. The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the antitumor efficacy of this compound.
Anti-inflammatory Properties of this compound
The initial discovery of this compound highlighted its "strong anti-inflammatory activity".[5] However, detailed mechanistic studies and quantitative data regarding this activity are sparse in the available literature. The anti-inflammatory effects are likely linked to its primary mechanism of protein synthesis inhibition, which would non-selectively suppress the production of pro-inflammatory proteins.
Potential Mechanisms of Anti-inflammatory Action
The inhibition of protein synthesis by this compound can be expected to impact inflammatory processes in several ways:
-
Inhibition of Pro-inflammatory Cytokine Production: The synthesis of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) would be suppressed at the translational level.
-
Inhibition of Inflammatory Enzyme Synthesis: The production of enzymes that play a crucial role in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), would be inhibited. This would lead to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
-
Downregulation of Adhesion Molecules: The expression of adhesion molecules on endothelial cells, which are essential for the recruitment of immune cells to the site of inflammation, could be reduced.
Experimental Protocols for Assessing Anti-inflammatory Activity
While specific data for this compound is lacking, the following are standard experimental protocols that could be employed to quantify its anti-inflammatory properties.
Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + this compound only).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the inhibitory effect of this compound on NO production.
This is a classic model for evaluating the in vivo anti-inflammatory activity of a compound.
Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in sterile saline)
-
This compound formulation for in vivo administration
-
Plethysmometer
-
Indomethacin or other reference NSAID
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound (at various doses) or the vehicle control to different groups of rats via a suitable route (e.g., intraperitoneal or oral). A positive control group receiving a known anti-inflammatory drug should be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Discussion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent, particularly in oncology. Its well-defined mechanism of action, targeting a fundamental cellular process, and its demonstrated preferential cytotoxicity towards cancer cells provide a strong rationale for further development. The available in vitro data is promising and warrants more extensive studies across a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms.
The most significant knowledge gap lies in the anti-inflammatory properties of this compound. While early reports were encouraging, the lack of recent, detailed studies is a major limitation. Future research should focus on:
-
Quantitative assessment of anti-inflammatory activity: Utilizing standard in vitro and in vivo models, as outlined in this document, to generate robust dose-response data.
-
Mechanistic elucidation of anti-inflammatory effects: Investigating the specific effects of this compound on key inflammatory pathways, such as NF-κB signaling, and the production of a wide array of inflammatory mediators.
-
In vivo antitumor efficacy studies: Conducting well-designed xenograft or syngeneic tumor model studies to evaluate the in vivo efficacy, optimal dosing, and potential toxicity of this compound.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to inform dosing strategies for in vivo studies and potential clinical translation.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to potentially improve its potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a natural product with significant, albeit not fully characterized, anti-inflammatory and antitumor potential. Its primary mechanism of action, the inhibition of protein synthesis, provides a solid foundation for its observed biological activities. While the antitumor effects are supported by in vitro cytotoxicity data, a comprehensive understanding of its anti-inflammatory properties and its in vivo efficacy for both indications requires further rigorous investigation. This technical guide consolidates the current knowledge and provides a framework for future research aimed at unlocking the full therapeutic potential of this compound.
References
- 1. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amicoumacin-A, a new antibiotic with strong antiinflammatory and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Characterization of Amicoumacin A: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Attributes of a Promising Marine-Derived Antibiotic
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Amicoumacin A, a dihydroisocoumarin derivative first isolated from the marine bacterium Bacillus pumilus, has emerged as a molecule of significant interest in the field of antibiotic research.[1][2] Its potent antimicrobial activity, particularly against a range of pathogenic bacteria, coupled with its unique mechanism of action, positions it as a promising candidate for further drug development. This technical guide provides a comprehensive overview of the initial characterization of this compound, detailing its producing organisms, chemical structure, multifaceted biological activities, and mechanism of action. Furthermore, this document outlines detailed experimental protocols for its isolation, purification, structural elucidation, and bioactivity assessment, and presents key quantitative data in a structured format for ease of reference.
Introduction and Discovery
This compound was first discovered in the early 1980s from a marine strain of Bacillus pumilus.[1][2] Subsequent research has identified other producers of this compound and its analogues, including other Bacillus species such as Bacillus subtilis, as well as bacteria from the genera Nocardia and Xenorhabdus.[1][2][3] this compound belongs to a small group of 3,4-dihydroisocoumarin derivatives and is structurally similar to xenocoumacins, bacilosarcins, and lipocoumacins.[1][2] Beyond its notable antibacterial properties, this compound has also demonstrated anti-inflammatory, gastroprotective, and antitumor activities.[1][2]
Chemical Structure
This compound is characterized by a 3,4-dihydroisocoumarin core linked to a side chain. The molecular formula for this compound is C₂₀H₂₉N₃O₇.[4] The presence of an amide group at the C-12' position is considered crucial for its diverse biological effects.[1][2]
Chemical Structure of this compound
References
Methodological & Application
Application Notes and Protocols for Amicoumacin A in In Vitro Translation Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A is a potent antibiotic that inhibits protein synthesis in bacteria. Its unique mechanism of action, which involves binding to the E-site of the small ribosomal subunit and stabilizing mRNA interaction, makes it a valuable tool for studying bacterial translation and a promising candidate for antibiotic development.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in in vitro translation inhibition assays, a critical methodology for characterizing its activity and elucidating its mechanism.
Principle of the Assay
In vitro translation (IVT) or cell-free protein synthesis systems utilize cellular extracts or purified components to recapitulate the process of protein synthesis in a test tube.[5][6] The inhibition of this process by a compound like this compound can be quantified by measuring the reduction in the synthesis of a reporter protein. Commonly used systems include E. coli S30 extracts, which contain all the necessary machinery for transcription and translation, and the PURE (Protein Synthesis Using Recombinant Elements) system, a reconstituted system with purified components.[5][7][8][9][10] The activity of the reporter protein (e.g., luciferase luminescence) or the incorporation of labeled amino acids is measured to determine the extent of translation inhibition.
Mechanism of Action of this compound
This compound targets the bacterial 70S ribosome, specifically binding to the E-site of the 30S (small) subunit.[1][2][3][4] Unlike many other antibiotics that cause dissociation of translational components, this compound stabilizes the interaction between the mRNA and the 16S rRNA.[1][2][3][4] This "locking" of the mRNA in the ribosome interferes with the translocation step of elongation, where the ribosome is supposed to move along the mRNA to read the next codon.[1][2][3] This ultimately halts protein synthesis.
Caption: Mechanism of this compound translation inhibition.
Quantitative Data Summary
The inhibitory activity of this compound is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of in vitro translation by 50%.
| In Vitro System | Reporter Protein | IC50 (µM) | Reference |
| E. coli S30 cell extract | Firefly Luciferase | 0.45 ± 0.05 | [1] |
| PURE System | Green Fluorescent Protein | 0.20 ± 0.19 | [1] |
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay using E. coli S30 Extract
This protocol describes a coupled transcription-translation reaction using a commercially available E. coli S30 extract system.
Materials and Reagents:
-
This compound (stock solution in DMSO or water)
-
E. coli S30 Extract System (e.g., Promega, NEB)
-
Reporter plasmid DNA (e.g., plasmid encoding Firefly Luciferase with a suitable bacterial promoter like T7)
-
Amino Acid Mixture
-
Nuclease-free water
-
Luciferase Assay Reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in nuclease-free water or the reaction buffer provided with the kit. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Include a no-inhibitor control (vehicle control, e.g., DMSO or water).
-
-
Reaction Setup (per well of a 96-well plate):
-
Thaw all components of the E. coli S30 extract system on ice.
-
In a microcentrifuge tube on ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and reporter plasmid DNA according to the manufacturer's instructions.
-
Aliquot the master mix into the wells of the 96-well plate.
-
Add 1-2 µL of each this compound dilution or vehicle control to the respective wells.
-
The final reaction volume is typically 15-50 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 1-2 hours in an incubator or a plate reader with temperature control.
-
-
Detection:
-
After incubation, equilibrate the plate to room temperature.
-
Add the Luciferase Assay Reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no DNA control) from all readings.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Translation Inhibition Assay using the PURE System
The PURE system provides a more defined environment, free of endogenous nucleases and proteases.
Materials and Reagents:
-
This compound (stock solution in DMSO or water)
-
PURExpress® In Vitro Protein Synthesis Kit (NEB) or equivalent
-
Reporter DNA or mRNA (e.g., linear DNA with a T7 promoter encoding a fluorescent protein, or a purified mRNA)
-
Nuclease-free water
-
Fluorometer or plate reader with fluorescence detection capabilities
-
Black, 96-well plates
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare serial dilutions of this compound as described in Protocol 1.
-
-
Reaction Setup (per well):
-
Thaw the PURE system components (Solution A and Solution B) on ice.
-
In a microcentrifuge tube on ice, combine Solution A and Solution B as per the manufacturer's protocol.
-
Add the reporter DNA or mRNA to the mix.
-
Aliquot the reaction mix into the wells of a black 96-well plate.
-
Add 1-2 µL of each this compound dilution or vehicle control to the respective wells.
-
The final reaction volume is typically 10-25 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 2-4 hours. If using a plate reader, fluorescence can be monitored in real-time.
-
-
Detection:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the reporter protein.
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 1, substituting luminescence with fluorescence readings.
-
Protocol 3: Toe-printing Assay to Map the Ribosome Stalling Site
The toe-printing assay is a primer extension inhibition method used to identify the precise location where a ribosome is stalled on an mRNA molecule.[11][12][13]
Materials and Reagents:
-
This compound
-
In vitro translation system (e.g., E. coli S30 extract or PURE system)
-
Specific mRNA template
-
A DNA primer labeled with a fluorescent dye or radioisotope, complementary to a region downstream of the start codon of the mRNA
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Sequencing ladder of the same mRNA (for size reference)
Procedure:
-
In Vitro Translation Reaction:
-
Set up an in vitro translation reaction as described in Protocol 1 or 2, including the specific mRNA template and this compound at a concentration known to cause inhibition.
-
Incubate the reaction to allow ribosomes to stall.
-
-
Primer Annealing and Extension:
-
Add the labeled primer to the reaction mixture and anneal it to the mRNA.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template.
-
-
Termination of Reverse Transcription:
-
The reverse transcriptase will stop when it encounters the stalled ribosome.
-
-
Analysis of cDNA Products:
-
Denature the reaction products and run them on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same mRNA.
-
The length of the prematurely terminated cDNA fragment (the "toe-print") indicates the position of the leading edge of the stalled ribosome. For this compound, this is expected to be at or near the start codon, indicating interference with translocation from the initiation phase.[3]
-
Experimental Workflow
Caption: In vitro translation inhibition assay workflow.
Troubleshooting
-
Low signal in the no-inhibitor control:
-
Check the integrity and concentration of the DNA/mRNA template.
-
Ensure the in vitro translation system has not expired and has been stored correctly.
-
Optimize the concentration of template DNA.
-
-
High variability between replicates:
-
Ensure accurate pipetting, especially for small volumes.
-
Mix all master mixes thoroughly before aliquoting.
-
-
No inhibition observed:
-
Verify the concentration and activity of the this compound stock solution.
-
Ensure the chosen in vitro system is sensitive to this class of inhibitors.
-
By following these detailed protocols, researchers can effectively utilize this compound to study the intricacies of bacterial translation and screen for novel antibiotic compounds.
References
- 1. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and testing of E. coli S30 in vitro transcription translation extracts. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and testing of E. coli S30 in vitro transcription translation extracts. | Semantic Scholar [semanticscholar.org]
- 8. neb.com [neb.com]
- 9. Cell-Free PURE System: Evolution and Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Amicoumacin A
Abstract
Amicoumacin A, a potent antibiotic with anti-inflammatory and anti-ulcer properties, is a secondary metabolite produced by various bacterial species, including Bacillus subtilis. Its purification is a critical step for further pharmacological studies and drug development. This application note details a robust and reproducible method for the purification of this compound from bacterial fermentation broth using high-performance liquid chromatography (HPLC). The protocol outlines the initial extraction, solid-phase extraction (SPE) cleanup, and final purification using reverse-phase HPLC. This method yields high-purity this compound suitable for subsequent in vitro and in vivo studies.
Introduction
This compound is an isocoumarin antibiotic that has garnered significant interest due to its broad spectrum of biological activities.[1][2][3] Effective purification of this compound is essential to remove structurally related impurities, such as Amicoumacin B and C, which may have different biological activities.[1] This document provides a comprehensive protocol for the isolation and purification of this compound, intended for researchers, scientists, and professionals in drug development.
Experimental Workflow
The overall workflow for the purification of this compound involves several key stages, from bacterial culture to the isolation of the pure compound. The process begins with the fermentation of a producing bacterial strain, followed by extraction of the active compounds from the culture broth. A preliminary fractionation step, often using solid-phase extraction or open column chromatography, is employed to enrich the this compound fraction. The final purification is achieved through preparative or semi-preparative reverse-phase HPLC.
Caption: Workflow for this compound Purification.
Materials and Reagents
-
This compound producing bacterial strain (e.g., Bacillus subtilis)
-
Culture medium (e.g., SYT medium)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or Amberlite XAD-7)
-
HPLC system with a preparative or semi-preparative pump and a UV-Vis detector
-
Reverse-phase C18 HPLC column (preparative or semi-preparative)
-
Analytical reverse-phase C18 HPLC column
Protocols
Fermentation and Extraction
-
Culture the this compound-producing bacterial strain in a suitable fermentation medium (e.g., SYT medium) for 4 days at 25°C with agitation.[4]
-
Extract the culture broth with an equal volume of ethyl acetate three times.[4]
-
Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
Solid-Phase Extraction (SPE) Cleanup
-
Dissolve the crude extract in a minimal amount of methanol.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the dissolved crude extract onto the SPE cartridge.
-
Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol) to elute fractions with increasing hydrophobicity.[2]
-
Analyze the collected fractions by analytical HPLC to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
High-Performance Liquid Chromatography (HPLC) Purification
The following table summarizes typical HPLC conditions for both preparative and analytical separation of this compound.
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | Phenomenex Luna C18 (2) (10.0 x 250 mm, 10 µm)[2] | Lichrospher C18 (4 x 125 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% TFA | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA |
| Gradient | 10-100% B over 60 min[2] | 0-20% B over 30 min[1] |
| Flow Rate | 4 mL/min[2] | 1 mL/min[1] |
| Detection | UV at 210, 244, and 312 nm[1] | UV at 210, 244, and 312 nm[1] |
| Injection Volume | Dependent on sample concentration and column capacity | 10-20 µL |
Protocol:
-
Dissolve the enriched this compound fraction from the SPE step in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Set up the preparative HPLC system with the specified parameters.
-
Inject the sample onto the preparative C18 column.
-
Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain purified this compound.
Data Presentation
The following table presents representative retention times for this compound and related compounds under the analytical HPLC conditions described above. Actual retention times may vary depending on the specific HPLC system and column used.
| Compound | Retention Time (min) | UV λmax (nm) |
| Amicoumacin C | Varies | 209, 244, 312 |
| This compound | ~15.3 [2] | 209, 244, 312 [1] |
| Amicoumacin B | Varies | 209, 244, 312 |
Logical Relationship of Purification Steps
The purification of this compound follows a logical progression from a complex mixture to a highly purified compound. Each step is designed to remove specific types of impurities, gradually increasing the purity of the target molecule.
Caption: Logical Flow of this compound Purification.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound from bacterial culture. The use of solid-phase extraction followed by reverse-phase HPLC allows for the isolation of high-purity this compound, which is crucial for accurate pharmacological and clinical investigations. The provided parameters can be adapted to different scales of production and available instrumentation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 4. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Amicoumacin A using Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A is a potent antibiotic belonging to the isocoumarin family, exhibiting a range of biological activities including antibacterial, anti-inflammatory, and antiulcer effects. Produced by various Bacillus species, its identification and characterization are crucial for drug discovery and development programs. Mass spectrometry, coupled with liquid chromatography, offers a highly sensitive and specific platform for the detection, quantification, and structural elucidation of this compound and its analogs in complex biological matrices. These application notes provide detailed protocols for the identification and analysis of this compound using advanced mass spectrometry techniques.
Data Presentation: Quantitative Mass Spectrometry Data for Amicoumacin Analogs
The following table summarizes the key mass spectrometric data for this compound and several of its known derivatives, which is essential for their targeted detection and identification.
| Compound | Molecular Formula | [M+H]⁺ m/z (Observed) | Key MS/MS Fragments (m/z) |
| This compound | C₂₀H₂₉N₃O₇ | 424.20 | 372.1, 250.1, 233.1, 215.1[1] |
| Amicoumacin B | C₂₀H₃₀N₂O₈ | 427.20 | Not explicitly detailed in search results |
| Amicoumacin C | C₂₀H₂₆N₂O₇ | 407.17 | Not explicitly detailed in search results |
| Hetiamacin E | C₂₁H₂₈N₂O₇ | 437.19 | Not explicitly detailed in search results |
| Hetiamacin F | C₂₂H₃₀N₂O₇ | 451.21 | Not explicitly detailed in search results |
Experimental Protocols
Sample Preparation from Bacillus subtilis Fermentation Broth
This protocol outlines the extraction of this compound from a liquid culture of Bacillus subtilis.
Materials:
-
Bacillus subtilis fermentation broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (50 mL)
-
Methanol (HPLC grade)
-
0.22 µm syringe filter
Procedure:
-
Centrifuge the Bacillus subtilis fermentation broth (e.g., 1 L) at 8,000 rpm for 15 minutes at 4°C to separate the supernatant from the bacterial cells.
-
Collect the supernatant and transfer it to a separating funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant. Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the organic (upper) layer. Repeat the extraction process two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable volume of methanol (e.g., 1-2 mL) for LC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
UPLC-MS/MS Analysis for this compound Identification and Quantification
This protocol provides a detailed method for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole or QTOF mass spectrometer (e.g., Waters Xevo G2-XS QTOF)
-
C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: Linear gradient from 30% to 50% B
-
10-13 min: Linear gradient from 50% to 90% B
-
13-15 min: Hold at 90% B
-
15.1-17 min: Return to 30% B for column re-equilibration
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 2.0 kV
-
Source Temperature: 100°C
-
Desolvation Temperature: 250°C
-
Cone Gas Flow: 45 L/h
-
Desolvation Gas Flow: 600 L/h
-
Cone Voltage: 40 V
-
Collision Energy (for MS/MS): A ramp of 6-9 V for low-mass collision energy and 60-80 V for high-mass collision energy can be used for fragmentation studies.[1]
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (for identification) or Multiple Reaction Monitoring (MRM) for quantification. For this compound, monitor the transition of m/z 424.2 → product ions (e.g., 372.1, 250.1).
Visualizations
Experimental Workflow for this compound Identification
Caption: Workflow for this compound identification.
Mechanism of Action of this compound
Caption: this compound inhibits protein synthesis.
References
Application Notes and Protocols: Utilizing Amicoumacin A for Ribosome Function Studies
Introduction
Amicoumacin A (AMI) is a potent, broad-spectrum antibiotic that inhibits protein synthesis in both prokaryotes and eukaryotes.[1][2] Initially isolated from Bacillus pumilus, its unique mechanism of action makes it an invaluable tool for researchers studying the intricate functions of the ribosome.[3] AMI targets the small ribosomal subunit, binding to a universally conserved site and effectively stalling the translation process by locking the messenger RNA (mRNA) within the mRNA-binding channel.[1][2][4] This property allows for the stabilization and capture of specific ribosomal states, providing a window into the dynamics of translation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage this compound as a molecular probe to investigate ribosome function, particularly the translocation step of protein synthesis.
Mechanism of Action
This compound's primary cellular target is the ribosome.[2][3] Structural and biochemical studies have revealed its precise mechanism:
-
Binding Site: AMI binds within the E site (exit site) of the small ribosomal subunit (30S in bacteria, 40S in eukaryotes).[1][4][5] Its binding pocket is formed by universally conserved nucleotides of the 16S/18S ribosomal RNA (rRNA) and the backbone of the mRNA.[2][6] Specifically, it interacts with helices h23, h24, and h45 of the 16S rRNA in bacteria.[3][5]
-
Inhibition of Translocation: By simultaneously interacting with both the rRNA and the mRNA backbone, AMI acts as a molecular staple, tethering the mRNA to the ribosome.[4] This stabilization of the mRNA-rRNA interaction increases the energy barrier for translocation, the process where the ribosome moves one codon down the mRNA, thus inhibiting the elongation phase of protein synthesis.[2][6]
-
Effect on Initiation: While its most prominent effect is on translocation, AMI also retards the formation of the functional 70S initiation complex (IC) by approximately 30-fold.[3][5] It allows the proper binding of the ribosome to the start codon but prevents its departure.[2][7]
-
Specificity: AMI does not significantly interfere with the decoding of codons at the A site or with peptide bond formation, making it a specific inhibitor of ribosome dynamics related to movement.[3][5]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound.
Table 1: Inhibitory Activity of this compound
| Organism/Cell Line | Assay Type | Value | Reference |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | [2] |
| Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | < 1 µg/mL | [1] |
| Human Embryonic Kidney (HEK293T) | 50% Growth Inhibition (IC50) | ~25 µM | [8] |
| Human Lung Cancer (A549) | 50% Growth Inhibition (IC50) | ~15 µM | [8] |
| Human Breast Cancer (MCF7) | 50% Growth Inhibition (IC50) | ~12 µM | [8] |
Table 2: Kinetic Effects of this compound on Bacterial Translation Steps
| Translation Step | Effect of this compound | Quantitative Impact | Reference |
| Initiation | Retards formation of functional 70S IC | ~30-fold reduction in rate | [3][5] |
| Decoding | No significant interference | Not applicable | [3][5] |
| Peptide Bond Formation | No significant interference | Not applicable | [3][5] |
| Translocation | Potent inhibition | Concentration-dependent inhibition | [2][6] |
Mandatory Visualizations
The following diagrams illustrate the mechanism and experimental application of this compound.
Caption: this compound primarily inhibits the translocation step of the elongation cycle.
Caption: Workflow for identifying ribosome stall sites using a toeprinting assay.
Caption: The binding of AMI leads to functional inhibition and enables specific studies.
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay
This protocol measures the effect of this compound on the synthesis of a reporter protein in a cell-free translation system.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract or PURExpress® system)
-
Reporter mRNA (e.g., Firefly Luciferase mRNA)
-
This compound stock solution (in DMSO or water)
-
Amino acid mixture (containing 35S-Methionine for radioactive detection or complete for luminescence)
-
Luciferase assay substrate
-
Luminometer or scintillation counter
-
Reaction buffer and components as per the translation system manufacturer's instructions
Methodology:
-
Prepare Reactions: On ice, prepare a master mix containing the cell-free extract, reaction buffer, amino acids, and reporter mRNA according to the manufacturer's protocol.
-
Add Inhibitor: Aliquot the master mix into separate reaction tubes. Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the tubes. Include a "no inhibitor" control (add an equivalent volume of solvent, e.g., DMSO).
-
Initiate Translation: Transfer the reaction tubes to a 37°C incubator to start the translation reaction. Incubate for 30-60 minutes.[9]
-
Stop Reaction: Stop the reaction by placing the tubes on ice.
-
Quantify Protein Synthesis:
-
Luminescence: Add Luciferase assay substrate to each tube according to the manufacturer's protocol. Measure the light output using a luminometer.[10]
-
Radioactivity: Precipitate the synthesized proteins using trichloroacetic acid (TCA), collect on a filter, and measure the incorporated 35S-Methionine using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the results to determine the IC50 value.
Protocol 2: Toeprinting Assay to Monitor Ribosome Stalling
This assay identifies the precise location on an mRNA where this compound stalls the ribosome.[11]
Materials:
-
In vitro translation system (as above)
-
Linearized DNA template containing a T7 promoter followed by the gene of interest
-
In vitro transcription kit (to generate mRNA)
-
DNA primer (20-25 nt), 5'-end-labeled with a radioactive isotope (e.g., 32P) or fluorescent dye, complementary to a region downstream of the expected stall site
-
Reverse transcriptase (e.g., SuperScript™ III)
-
dNTP mix
-
This compound
-
Denaturing polyacrylamide gel (6-8%)
-
Autoradiography film or fluorescence imager
Methodology:
-
Prepare mRNA: Synthesize the target mRNA from the DNA template using an in vitro transcription kit. Purify the mRNA.
-
Set up Translation Reactions: Assemble translation reactions as described in Protocol 1, using the newly synthesized mRNA. Prepare two reactions: one with a stalling concentration of this compound (e.g., 100 µM) and one without (control).[8]
-
Stall Ribosomes: Incubate the reactions at 37°C for 15-20 minutes to allow ribosomes to initiate and stall.
-
Primer Annealing: Add the 5'-labeled primer to each reaction tube. Anneal the primer by heating to 65°C for 5 minutes, followed by slow cooling to 37°C.
-
Reverse Transcription: Initiate the primer extension reaction by adding reverse transcriptase and dNTPs. Incubate at 37°C for 15 minutes. The reverse transcriptase will synthesize a cDNA strand until it is blocked by the stalled ribosome.
-
Analyze Products: Stop the reaction and purify the cDNA products. Run the samples on a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer and DNA template.
-
Visualize Results: Expose the gel to autoradiography film or scan using a fluorescence imager. A prominent band will appear in the this compound lane that is absent or much fainter in the control lane. The position of this "toeprint" band, relative to the sequencing ladder, marks the 3' edge of the stalled ribosome, typically +15 to +17 nucleotides downstream from the first nucleotide of the P-site codon.[8][11]
Protocol 3: Preparation of Ribosome-Amicoumacin A Complexes for Cryo-EM
This protocol outlines the preparation of translationally stalled complexes for high-resolution structural analysis.
Materials:
-
Purified 70S or 80S ribosomes
-
Specific mRNA and tRNAs (to form a defined ribosomal complex)
-
This compound
-
Cryo-EM grids (e.g., C-flat™ or Quantifoil®)
-
Plunge-freezing apparatus (e.g., Vitrobot™)
-
Buffer suitable for ribosome stability (e.g., containing HEPES, MgOAc, KOAc, DTT)
Methodology:
-
Form Ribosomal Complex: Incubate purified ribosomes with a molar excess of the desired mRNA and tRNAs (e.g., with a deacylated tRNA in the P-site and an aminoacyl-tRNA in the A-site to mimic a pre-translocation state) at 37°C for 20-30 minutes.
-
Introduce Inhibitor: Add this compound to the complex at a concentration sufficient to ensure saturation of the binding site (e.g., 100-250 µM).[2] Incubate for another 10-15 minutes on ice to stabilize the stalled state.
-
Prepare Grids: Glow-discharge the cryo-EM grids to make them hydrophilic.
-
Apply Sample and Plunge-Freeze: In a humidity-controlled chamber of a plunge-freezing apparatus, apply 3-4 µL of the ribosome-AMI complex to the grid. Blot away excess liquid for a few seconds to create a thin film. Immediately plunge the grid into liquid ethane cooled by liquid nitrogen.
-
Store and Analyze: Store the vitrified grids in liquid nitrogen until ready for imaging in a cryo-electron microscope. The stabilizing effect of AMI helps in obtaining a homogenous population of particles, facilitating high-resolution structure determination.[2][12]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. istina.msu.ru [istina.msu.ru]
- 8. researchgate.net [researchgate.net]
- 9. polacek.dcbp.unibe.ch [polacek.dcbp.unibe.ch]
- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Determining the Minimum Inhibitory Concentration (MIC) of Amicoumacin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Amicoumacin A, a potent protein synthesis inhibitor with significant antibacterial activity. This document includes detailed protocols for standard susceptibility testing methods, a summary of known MIC values against various bacterial strains, and visualizations of the experimental workflow and the antibiotic's mechanism of action.
Introduction to this compound
This compound is a dihydroisocoumarin antibiotic that exhibits a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-ulcer properties.[1] Its primary antibacterial mechanism involves the inhibition of protein synthesis by binding to the E-site of the bacterial ribosome.[2] This interaction stabilizes the mRNA on the ribosome, thereby preventing its translocation and ultimately halting peptide chain elongation.[2][3] Understanding the MIC of this compound against various pathogens is crucial for evaluating its potential as a therapeutic agent.
Data Presentation: MIC of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species. These values, expressed in micrograms per milliliter (µg/mL), represent the lowest concentration of the antibiotic that prevents visible growth of the microorganism.
| Bacterial Species | Strain | MIC (µg/mL) | Gram Stain | Reference |
| Staphylococcus aureus | UST950701-005 | 5.0 | Positive | [4][5] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 4.0 | Positive | [4][5] |
| Staphylococcus aureus | ATCC 29213 | 64 | Positive | [6] |
| Staphylococcus epidermidis | 13-1 (clinical isolate) | 16 | Positive | [6] |
| Staphylococcus epidermidis | ATCC 12228 | 32 | Positive | [6] |
| Bacillus subtilis | 1779 | 20.0 | Positive | [4][5] |
| Bacillus subtilis | BR151 | 100 | Positive | [5] |
| Helicobacter pylori | Various Strains | 1.4 (average) | Negative | [4][5] |
| Helicobacter pylori | Various Strains | 0.75 - 6.8 | Negative | [7] |
| Enterococcus faecium | - | Active | Positive | [7] |
| Shigella flexneri | - | Active | Negative | [7] |
| Campylobacter jejuni | - | Active | Negative | [7] |
| Liberibacter crescens | - | 1.25 | Negative | [8] |
Experimental Protocols
The following are detailed methodologies for determining the MIC of this compound. The two primary methods recommended are Broth Microdilution and Agar Dilution.
Protocol 1: Broth Microdilution Method
This method is widely used to test the susceptibility of microorganisms to antibiotics in a liquid medium.[9]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Serial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution (diluted from the stock) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. This will also dilute the this compound concentrations to their final test concentrations.
-
Controls:
-
Positive Control (Growth Control): A well containing only broth and the bacterial inoculum.
-
Negative Control (Sterility Control): A well containing only broth.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Protocol 2: Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.[10]
Materials:
-
This compound
-
Molten Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inocula replicator (optional)
-
Sterile diluent
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: As described in the broth microdilution protocol.
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a sterile diluent at 10 times the final desired concentrations.
-
For each concentration, add 1 part of the this compound dilution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar mixture into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted (e.g., 1:10) to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Spot a standardized volume (e.g., 1-10 µL) of each bacterial suspension onto the surface of the agar plates, starting from the lowest to the highest concentration. An inocula replicator can be used to test multiple isolates simultaneously.
-
Controls:
-
Growth Control: An agar plate with no this compound, inoculated with the test organisms.
-
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
Mechanism of Action of this compound
Caption: this compound inhibits protein synthesis by binding to the ribosomal E-site.
References
- 1. Response of Methicillin-Resistant Staphylococcus aureus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Damxungmacin A and B, Two New Amicoumacins with Rare Heterocyclic Cores Isolated from Bacillus subtilis XZ-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: Measuring Amicoumacin A Cytotoxicity with Cell-Based Assays
Introduction
Amicoumacin A is a dihydroisocoumarin antibiotic initially isolated from Bacillus pumilus.[1][2] While known for its antibacterial properties, it has also demonstrated anti-inflammatory, antiulcer, and potential anticancer activities.[3][4][5] The primary mechanism of action for this compound is the inhibition of protein synthesis. It targets the ribosome, a universally conserved cellular machine, in both prokaryotes and eukaryotes.[6][7][8] In eukaryotic cells, this compound binds to the ribosome and affects the translocation step of translation elongation, ultimately leading to cell death.[6][9] Notably, studies have shown that cancer cell lines exhibit higher susceptibility to this compound compared to non-cancerous cell lines, suggesting a potential therapeutic window for oncology applications.[6][9][10]
Accurate assessment of cytotoxicity is crucial for characterizing the therapeutic potential and defining the toxicological profile of this compound. This document provides detailed protocols for robust and widely used cell-based assays to quantify its cytotoxic effects. The primary assays detailed are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by targeting the eukaryotic ribosome.[6] It binds to a conserved site on the small ribosomal subunit, stabilizing the interaction between the mRNA and the ribosome.[7][8] This action interferes with the movement of the ribosome along the mRNA transcript, a critical process known as translocation, thereby halting protein synthesis.[2][6] As protein synthesis is essential for all cellular functions, its inhibition triggers a cascade of events leading to cell cycle arrest and ultimately, cell death.[11]
Data Presentation: this compound Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the cytotoxicity of a compound. The following table summarizes the IC₅₀ values of this compound against various human cell lines as determined by the MTT assay.[10]
| Cell Line | Cell Type | Cancerous/Non-cancerous | IC₅₀ (µM) | IC₅₀ (µg/mL) |
| A549 | Lung Carcinoma | Cancerous | 0.2 ± 0.1 | 0.08 ± 0.04 |
| MCF7 | Breast Adenocarcinoma | Cancerous | 0.3 ± 0.1 | 0.13 ± 0.04 |
| HEK293T | Embryonic Kidney | Non-cancerous | 0.55 ± 0.03 | 0.23 ± 0.01 |
| VA13 | Lung Fibroblast | Non-cancerous | 1.2 ± 0.2 | 0.51 ± 0.08 |
| Data sourced from Prokhorova et al., 2016.[10] |
As the data indicates, cancerous cell lines (A549 and MCF7) are 2 to 4 times more susceptible to this compound than non-cancerous cell lines (HEK293T and VA13).[10]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity.[12] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of metabolically active (viable) cells.[12][13]
Workflow for MTT Assay
Protocol:
-
Materials:
-
This compound
-
Selected cell lines (e.g., A549, MCF7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[15]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%.[16] Dilute the cells in complete culture medium to a predetermined optimal density. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls and medium-only (blank) controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[13][15]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, protected from light.[15] Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15] A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the log of this compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method for measuring cytotoxicity. It quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17][18] The amount of LDH released is proportional to the number of dead or membrane-compromised cells.[19]
Workflow for LDH Assay
References
- 1. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 2. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 18. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. tiarisbiosciences.com [tiarisbiosciences.com]
Total Synthesis Strategies for Amicoumacin A and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin A and its analogs are a family of dihydroisocoumarin-containing natural products that exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Their unique structural features and significant therapeutic potential have made them attractive targets for total synthesis. These application notes provide a comprehensive overview of the prevailing synthetic strategies, detailed experimental protocols for key transformations, and an elucidation of their mechanism of action.
Synthetic Strategies Overview
The total synthesis of this compound and its analogs generally follows a convergent approach, involving the synthesis of two key fragments: the dihydroisocoumarin core and the complex amino acid side chain. These fragments are then coupled, followed by final deprotection steps to yield the natural product.
A common intermediate in the synthesis of several analogs is Amicoumacin C. The retrosynthetic analysis often begins by disconnecting the amide bond that links the two main fragments. The synthesis of the dihydroisocoumarin moiety can be achieved through various methods, including Diels-Alder reactions or asymmetric dihydroxylation. The amino acid side chain is often synthesized from chiral starting materials like L-aspartic acid, employing stereoselective reactions to install the required stereocenters.
Key Synthetic Fragments and Analogs
| Compound | Key Features | Reference |
| This compound | Dihydroisocoumarin core linked to a unique dihydroxyaminohexanediamide side chain. | [1] |
| Amicoumacin C | A key intermediate featuring a lactone in the side chain, which can be opened to access this compound. | [2][3] |
| AI-77-B | An analog with a similar dihydroisocoumarin core, for which several synthetic routes have been established. | [4][5] |
| Hetiamacins | A series of analogs synthesized from the common intermediate Amicoumacin C.[2][3] |
Experimental Protocols
I. Synthesis of the Dihydroisocoumarin Core (AI-77-B model)
Step 1: Diels-Alder Cycloaddition
-
To a solution of the dienophile (substituted acetylenic ester derivative) in a suitable solvent (e.g., toluene), add 1-methoxy-1,3-cyclohexadiene.
-
Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting cycloadduct by silica gel chromatography to yield the benzoate derivative.
Step 2: Cyclization to Dihydroisocoumarin
-
Dissolve the benzoate derivative in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the reaction mixture at room temperature for 12 hours.[4]
-
Quench the reaction and remove the solvent in vacuo.
-
Purify the crude product by chromatography to obtain the 3,4-dihydroisocoumarin derivative.
II. Synthesis of the Amicoumacin C Amino Acid Side Chain and Coupling
This strategy focuses on the synthesis of Amicoumacin C, a key precursor to this compound and other analogs, starting from N-Boc-L-aspartic acid.[2][3]
Step 1: Synthesis of the Protected Amino Acid Segment
A multi-step sequence starting from N-Boc-L-aspartic acid is employed, featuring a key stereoselective dihydroxylation of an unsaturated lactam intermediate.[3]
Step 2: Coupling of the Dihydroisocoumarin and Amino Acid Fragments
-
To a solution of the carboxylic acid segment (derived from the protected amino acid) in a suitable solvent (e.g., DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine (DIEA).
-
Add the amine segment (the synthesized dihydroisocoumarin core).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the coupled product by chromatography. A yield of 92% has been reported for this coupling step.[2]
Step 3: Deprotection to Yield Amicoumacin C Hydrochloride
-
Dissolve the fully protected coupled product in a solution of HCl in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 4 hours.[3]
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to afford Amicoumacin C hydrochloride as a white solid. A yield of 91.1% has been reported for this deprotection step.[3]
III. Conversion of Amicoumacin C to this compound
-
Dissolve Amicoumacin C hydrochloride in a 7 M solution of ammonia in methanol.
-
Stir the reaction mixture for 12 hours.[2]
-
Concentrate the mixture under reduced pressure to yield crude this compound.
-
The crude product can be purified by preparative HPLC.
Quantitative Data Summary
| Step | Reactants | Reagents | Product | Yield | Reference |
| Amide Coupling | Dihydroisocoumarin amine, Amino acid carboxylic acid | HATU, DIEA | Protected Amicoumacin C precursor | 92% | [2] |
| Deprotection | Protected Amicoumacin C precursor | 4 M HCl in dioxane | Amicoumacin C hydrochloride | 91.1% | [3] |
| Ammonolysis | Amicoumacin C | 7 M NH3 in MeOH | This compound | Not specified | [2] |
Visualizing Synthetic Pathways and Mechanisms
Retrosynthetic Analysis of Amicoumacin C
Caption: Retrosynthetic approach for Amicoumacin C.
Key Steps in the Synthesis of Hetiamacin A from Amicoumacin C
Caption: Synthesis of Hetiamacin A from Amicoumacin C.
Mechanism of Action: Inhibition of Bacterial Ribosome
This compound exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis. It binds to the small ribosomal subunit (30S) and stabilizes the interaction between the mRNA and the ribosome. This stabilization is thought to impede the translocation of the ribosome along the mRNA, thereby halting protein synthesis.
Signaling Pathway of Ribosome Inhibition by this compound
Caption: Mechanism of this compound-mediated ribosome inhibition.
References
- 1. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Total Synthesis of Hetiamacins A–F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Dihydroisocoumarin Moiety of Microbial Agent AI-77-B: a Diels-Alder Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of pseudopeptide microbial agent AI-77-B [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amicoumacin A Resistance in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Amicoumacin A resistance mechanisms in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound in E. coli?
This compound is a potent inhibitor of protein synthesis. Its primary target is the bacterial 70S ribosome, specifically binding to the E site of the 30S subunit.[1] This interaction involves universally conserved nucleotides of the 16S rRNA and the mRNA backbone, which stabilizes the mRNA's interaction with the ribosome and inhibits the progression of the ribosome along the mRNA, a process known as translocation.[2][3][4]
Q2: My E. coli culture has developed resistance to this compound. What are the likely resistance mechanisms?
There are two primary categories of this compound resistance observed in E. coli:
-
Target Modification: This involves mutations in the genes encoding components of the ribosome or factors involved in its function.
-
Enzymatic Inactivation: This involves the chemical modification of this compound by a bacterial enzyme, rendering it inactive.
Q3: What specific mutations are known to confer resistance to this compound in E. coli?
Known mutations conferring resistance to this compound in E. coli have been identified in the following genes:
-
16S rRNA: Single nucleotide mutations in helix 24 of the 16S rRNA can reduce the binding affinity of this compound. Specific reported mutations include A794G and C795U.[2]
-
ksgA (16S rRNA dimethyltransferase): Inactivation of the ksgA gene, which is responsible for the dimethylation of 16S rRNA residues A1518 and A1519 near the this compound binding site, can lead to resistance.[1]
-
fusA (Elongation Factor G - EF-G): Mutations in the fusA gene, which encodes EF-G, can partially compensate for the inhibitory action of this compound on translocation.[1][4]
Q4: Is there an enzymatic mechanism of resistance to this compound?
Yes, N-acetylation of this compound has been identified as a resistance mechanism. The enzyme AmiS, an N-acetyltransferase, can modify this compound, rendering it inactive. This mechanism has been observed to attenuate the antibacterial activity of this compound.[5]
Troubleshooting Guides
Issue 1: Unexpectedly high Minimum Inhibitory Concentration (MIC) for wild-type E. coli.
-
Possible Cause 1: Inaccurate this compound concentration.
-
Troubleshooting Step: Verify the concentration of your this compound stock solution. Ensure proper dissolution and storage to prevent degradation.
-
-
Possible Cause 2: High cell density in inoculum.
-
Troubleshooting Step: Standardize your inoculum preparation. For broth microdilution, a starting inoculum of approximately 5 x 10^5 CFU/mL is recommended.
-
-
Possible Cause 3: Spontaneous resistance.
-
Troubleshooting Step: Streak your wild-type culture on a non-selective agar plate to isolate single colonies. Test the MIC of several individual colonies to ensure a consistent susceptible phenotype.
-
Issue 2: Failure to isolate this compound-resistant mutants.
-
Possible Cause 1: Insufficient selective pressure.
-
Troubleshooting Step: Increase the concentration of this compound in your selective plates. A concentration of 5-fold the MIC of the parental strain is a good starting point.[1]
-
-
Possible Cause 2: Insufficient number of cells plated.
-
Troubleshooting Step: Plate a higher density of cells (e.g., 10^9 cells) to increase the probability of selecting for spontaneous resistant mutants.[1]
-
-
Possible Cause 3: Inappropriate E. coli strain.
-
Troubleshooting Step: Consider using a hyper-susceptible strain, such as one lacking major efflux pumps (e.g., a tolC deletion mutant), to facilitate the selection of resistance mutations.[1]
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against E. coli
| Strain/Condition | Relevant Gene(s) | Genotype/Phenotype | MIC (µg/mL) | Fold Change in Resistance | Reference |
| E. coli BW25113 | Wild-type | Wild-type | 0.5 | 1x | [1] |
| E. coli JW0050 | ksgA | ΔksgA | > 128 | > 256x | [1] |
| E. coli SQ101TDC | Wild-type | ΔtolC, six rrn alleles deleted | 0.5 | 1x | [1] |
| E. coli SQ101TDC mutant | 16S rRNA | A794G mutation | Not specified | Not specified | [2] |
| E. coli SQ101TDC mutant | 16S rRNA | C795U mutation | Not specified | Not specified | [2] |
| E. coli JW5503 | tolC | ΔtolC | Not specified | Not specified | [1] |
| E. coli JW5503 with fusA mutation | fusA | G542V mutation | Not specified | Not specified | [1] |
| E. coli JW5503 with fusA mutation | fusA | G581A mutation | Not specified | Not specified | [1] |
| E. coli JW5503 with fusA mutation | fusA | Insertion of Valine before V544 | Not specified | Not specified | [1] |
| Bacillus subtilis BR151 | Wild-type | Wild-type | 100 | N/A | [5][6] |
| Bacillus subtilis BR151 with N-acetyl this compound | N/A | Inactive compound | ≥ 200 | N/A | [5][6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard MIC determination methods.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
E. coli culture
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: a. From an overnight culture, inoculate fresh MHB and grow to an OD600 of 0.1. b. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare this compound Dilutions: a. In a 96-well plate, add 100 µL of MHB to all wells. b. Add 100 µL of a 2x concentrated this compound solution to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.
-
Inoculation: a. Add the diluted bacterial suspension to each well containing the this compound dilutions. b. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Generation of Spontaneous this compound-Resistant E. coli Mutants
This protocol is based on methods for selecting antibiotic-resistant mutants.[1][7]
Materials:
-
Luria-Bertani (LB) agar plates
-
This compound
-
E. coli culture
-
Incubator
Procedure:
-
Prepare an Overnight Culture: a. Inoculate a single colony of the parental E. coli strain into LB broth and grow overnight at 37°C with shaking.
-
Plate for Selection: a. Concentrate the overnight culture by centrifugation and resuspend the pellet in a smaller volume of fresh LB broth. b. Plate a high density of cells (approximately 10^9 CFU) onto LB agar plates containing this compound at a concentration 5-fold higher than the MIC of the parental strain.[1]
-
Incubation: a. Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
-
Isolate and Purify Mutants: a. Pick individual colonies from the selective plates. b. Streak each colony onto a fresh selective plate to purify the resistant mutant.
-
Confirm Resistance: a. Grow the purified mutants in LB broth and determine their MIC for this compound using the protocol described above to confirm the resistant phenotype.
-
Characterize Mutations: a. Perform genomic DNA extraction and sequence candidate resistance genes (e.g., 16S rRNA, ksgA, fusA) to identify the causative mutations.
Visualizations
Caption: Target modification mechanisms of this compound resistance in E. coli.
Caption: Enzymatic inactivation of this compound by N-acetylation.
Caption: Experimental workflow for MIC determination.
References
- 1. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
Amicoumacin A Fermentation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in Amicoumacin A fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
This compound is a bioactive isocoumarin natural product belonging to the dihydroisocoumarin class.[1] It is produced by various bacteria, including Gram-positive Bacillus and Nocardia species, and has also been found in the Gram-negative Xenorhabdus bovienii.[1][2][3] Its biosynthesis is orchestrated by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) gene cluster, often designated as the 'ami' cluster.[4][5] This pathway assembles three amino acids and five malonate residues to create the core structure.[4][5]
Q2: What is the general biosynthetic pathway for this compound?
The biosynthesis of this compound is a multi-step process encoded by the ami gene cluster. It begins with the synthesis of an N-acyl-D-Asn precursor.[6][7] This precursor is then used by a large NRPS-PKS megasynthase complex to build the polyketide chain, which cyclizes to form the dihydroisocoumarin core. The initial product is often an inactive pro-drug, such as preamicoumacin, which contains an N-acyl-asparagine side chain.[5][7] This side chain is then cleaved by a specific peptidase to release the active this compound.[7]
Caption: Simplified overview of the this compound biosynthetic pathway.
Q3: Why is my this compound fermentation yield consistently low?
Low yields can stem from several factors, which can be broadly categorized as:
-
Product Inactivation: The producing strain may possess resistance mechanisms, such as N-acetylation, that inactivate the final product.[1][8]
-
Precursor Limitation: Insufficient supply of essential building blocks, like specific amino acids or malonate extenders, can create a bottleneck in the biosynthetic pathway.[9]
-
Suboptimal Fermentation Conditions: The culture medium composition (carbon/nitrogen sources), pH, temperature, and aeration may not be optimized for secondary metabolite production.[10][11][12]
-
Complex Genetic Regulation: The expression of secondary metabolite gene clusters is often tightly controlled by complex regulatory networks that may not be fully activated under standard laboratory conditions.[13][14]
-
Silent or "Cryptic" Gene Clusters: In many strains, biosynthetic gene clusters for secondary metabolites are poorly expressed or "silent" under typical lab cultivation.[7][14][15]
Troubleshooting Guides
This section provides specific troubleshooting steps in a question-and-answer format to address common issues encountered during this compound fermentation.
Caption: A logical workflow for troubleshooting low this compound yields.
Issue 1: Product Inactivation
Q: My strain produces this compound initially, but the activity disappears over time. What could be the cause?
This is a classic sign of product inactivation. The producing organism, to protect itself from the antibiotic's toxicity, may modify and inactivate it. For this compound, the most common inactivation method is N-acetylation, catalyzed by an N-acetyltransferase enzyme.[1][8] This modification renders the molecule antibacterially inactive.[1][8]
Troubleshooting Steps & Solutions:
-
Detect Inactivation: Analyze your culture supernatant over a time course using LC-MS to look for a mass shift corresponding to acetylation (+42 Da) on your this compound peak.
-
Sequester the Product: A highly effective strategy is to add an adsorbent resin (e.g., Diaion HP-20 or Amberlite XAD-7) to the culture medium at the start of the fermentation.[8] The resin will sequester the this compound as it is produced, protecting it from enzymatic inactivation.[8]
-
Gene Knockout: If the N-acetyltransferase gene is known in your strain (e.g., amiS in X. bovienii), consider creating a targeted gene knockout mutant.[1]
Data Comparison: Activity of this compound vs. Inactive Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Status | Reference |
| This compound | L. crescens | 1.25 | Active | [4] |
| Amicoumacin B | L. crescens | 10 | Active | [4] |
| Hetiamacin E (Amicoumacin analog) | S. epidermidis | 2-4 | Active | [16] |
| N-acetyl-amicoumacin A | E. coli | ≥ 200 | Inactive | [8] |
Issue 2: Suboptimal Fermentation Conditions
Q: I am using a standard rich medium (e.g., LB), but yields are poor. How can I optimize the culture conditions?
Standard laboratory media are often designed for rapid biomass accumulation (primary metabolism) and can suppress secondary metabolite production.[7] Optimization of nutritional and physical parameters is critical.
Troubleshooting Steps & Solutions:
-
Medium Composition: Systematically test different carbon and nitrogen sources. Some studies show that media rich in sucrose and yeast extract, such as SYC medium, can improve amicoumacin production.[4]
-
Physical Parameters: Optimize key physical parameters like pH, temperature, aeration, and agitation speed.[11][12][17] The optimal conditions can be strain-specific.
-
Statistical Optimization: Employ statistical methods like Response Surface Methodology (RSM) to efficiently explore the effects and interactions of multiple parameters.[18]
Table: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale | Reference |
| Carbon Source | Sucrose, Soluble Starch, Glycerol | The rate of carbon metabolism can influence the switch to secondary metabolism.[10][12] | [4][12] |
| Nitrogen Source | Yeast Extract, Soybean Powder, Peptone | Complex nitrogen sources often provide necessary precursors and cofactors.[4][12] | [4][12] |
| Temperature | 28 - 37 °C | Affects enzyme kinetics and overall metabolic rate.[11][17] | [11][17] |
| Initial pH | 6.5 - 7.6 | Secondary metabolite production is often sensitive to pH.[11][12] | [11][12] |
| Aeration | High (e.g., <1:10 medium-to-air ratio) | Abundant aeration has been associated with improved amicoumacin production.[4][11] | [4][11] |
Issue 3: Precursor & Genetic Limitations
Q: Media optimization has not significantly improved my yield. What are the next steps?
If media optimization fails, the bottleneck is likely related to precursor supply or genetic regulation. Strategies involving metabolic engineering or heterologous expression are powerful next steps.
Troubleshooting Steps & Solutions:
-
Precursor Feeding: Supplement the fermentation medium with predicted precursors of the amicoumacin pathway, such as L-asparagine and L-leucine, to see if yields increase.[4][19] This can help identify specific precursor limitations.
-
Heterologous Expression: This is a key strategy to bypass native regulatory hurdles and move production into a well-characterized, high-producing host.[5] The entire ami gene cluster can be captured from the native producer's genomic DNA and expressed in a host like Bacillus subtilis.[4][5]
-
Metabolic Engineering: For advanced users, engineering the host strain to upregulate the biosynthesis of key precursors (e.g., from the pentose phosphate or shikimic acid pathways) can significantly boost the final titer.[20][21]
Detailed Experimental Protocols
Protocol 1: Heterologous Expression of the ami Gene Cluster via TAR Cloning
This protocol describes the capture of the amicoumacin biosynthetic gene cluster from a native producer and its expression in Bacillus subtilis. This method was successfully used to express the 47.4 kb ami cluster.[5]
Objective: To express the ami gene cluster in a clean, genetically tractable host to improve yield and facilitate genetic manipulation.
Workflow:
Caption: Workflow for heterologous expression using TAR cloning in yeast.
Methodology:
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from the native this compound-producing strain (e.g., B. subtilis 1779).
-
Capture Vector Design:
-
Select a suitable capture and expression vector for Bacillus, such as pCAPB2.[5]
-
Using the known sequence of the ami gene cluster, design ~1 kb "homology arms" corresponding to the upstream and downstream flanking regions of the cluster.
-
Clone these homology arms into the vector.
-
Linearize the vector between the homology arms using a restriction enzyme.
-
-
Yeast Transformation and Recombination:
-
Prepare competent Saccharomyces cerevisiae VL6-48 cells.
-
Co-transform the yeast with the linearized capture vector and the fragmented genomic DNA from the native producer.
-
The yeast's homologous recombination machinery will recognize the homology arms on the vector and the corresponding sequences in the genomic DNA, capturing the entire ami gene cluster and circularizing the plasmid.[5]
-
-
Plasmid Rescue and Amplification:
-
Isolate the newly formed plasmid (pCAPB2-ami) from the yeast cells.
-
Transform the plasmid into E. coli for amplification and sequence verification to ensure the entire cluster was captured correctly.
-
-
Expression in Bacillus subtilis:
-
Introduce the verified pCAPB2-ami plasmid into a suitable expression host, such as B. subtilis JH642 complemented with the phosphopantetheinyl transferase gene sfp.[5]
-
Select for successful transformants.
-
-
Fermentation and Analysis:
-
Cultivate the recombinant B. subtilis strain under optimized fermentation conditions.
-
Analyze the culture broth for the production of this compound and related compounds using UPLC-MS and NMR.[5]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Directed natural product biosynthesis gene cluster capture and expression in the model bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Culture Conditions for Amoxicillin Degrading Bacteria Screened from Pig Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 19. New pacidamycin antibiotics through precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systems metabolic engineering of the primary and secondary metabolism of Streptomyces albidoflavus enhances production of the reverse antibiotic nybomycin against multi-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Technical Support Center: Amicoumacin A Resistance and 16S rRNA Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Amicoumacin A resistance conferred by mutations in the 16S ribosomal RNA (rRNA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound action?
This compound (Ami) is a potent inhibitor of protein synthesis. It binds to the small (30S) ribosomal subunit in bacteria.[1] Specifically, it interacts with the E site of the 30S subunit, making contact with conserved nucleotides of the 16S rRNA and the mRNA backbone.[1][2] This interaction stabilizes the mRNA on the ribosome, which is thought to interfere with the movement of the ribosome along the mRNA during translation, a process known as translocation.[1][3]
Q2: How do mutations in 16S rRNA lead to this compound resistance?
Mutations in the 16S rRNA gene are a primary mechanism of resistance to this compound.[4] These mutations occur within the antibiotic's binding site on the ribosome, directly interfering with its ability to bind effectively.[4] By altering the contact points between the antibiotic and the 16S rRNA, the inhibitory effect of this compound is diminished.
Q3: What are the specific 16S rRNA mutations that confer resistance to this compound?
Studies in Escherichia coli and Staphylococcus aureus have identified two key point mutations in helix 24 (h24) of the 16S rRNA that confer high levels of resistance to this compound:[2][5]
-
A794G: A substitution of Adenine (A) to Guanine (G) at position 794.
-
C795U: A substitution of Cytosine (C) to Uracil (U) at position 795.
These mutations directly disrupt the binding of this compound to the ribosome.[4]
Q4: Are there other mechanisms of resistance to this compound besides 16S rRNA mutations?
Yes, other mechanisms of resistance to this compound have been identified. These include:
-
Mutations in the ksgA gene: The ksgA gene encodes a methyltransferase that modifies two adenine residues (A1518 and A1519) in helix 45 of the 16S rRNA.[1] Inactivation of the KsgA methyltransferase, for instance through a deletion, can lead to this compound resistance.[1] This is thought to allosterically alter the conformation of the this compound binding site.[1]
-
Mutations in the translation elongation factor G (fusA gene): Amino acid substitutions in domain IV of the elongation factor G (EF-G) have been shown to confer resistance to this compound.[2][5] These mutations can partially compensate for the inhibitory action of the antibiotic on translocation.[2][3]
Troubleshooting Guides
Problem: Difficulty in obtaining this compound-resistant mutants.
Possible Cause 1: Inappropriate selection pressure.
-
Troubleshooting: The concentration of this compound used for selection is critical. If the concentration is too high, it may kill all cells, preventing the emergence of resistant mutants. If it is too low, it may not provide sufficient selective pressure.
-
Recommendation: Determine the Minimum Inhibitory Concentration (MIC) of this compound for your wild-type bacterial strain. For mutant selection, use a concentration that is 4 to 8 times the MIC.
Possible Cause 2: Insufficient number of cells plated.
-
Troubleshooting: Spontaneous mutations occur at a low frequency. To increase the probability of isolating a resistant mutant, a large number of cells must be screened.
-
Recommendation: Plate a high density of cells (e.g., 10^9 to 10^10 cells) on agar plates containing the selective concentration of this compound.
Problem: Inconsistent or non-reproducible MIC values for this compound.
Possible Cause 1: Inaccurate preparation of antibiotic dilutions.
-
Troubleshooting: Errors in preparing the serial dilutions of this compound will lead to incorrect MIC values.
-
Recommendation: Carefully prepare a stock solution of this compound and perform precise serial dilutions. It is advisable to prepare fresh dilutions for each experiment.
Possible Cause 2: Variation in bacterial inoculum density.
-
Troubleshooting: The number of bacteria used to inoculate the MIC assay must be standardized. Variations in the inoculum size can significantly affect the MIC value.
-
Recommendation: Standardize the bacterial inoculum to a specific optical density (e.g., OD600 of 0.5) or colony-forming units (CFU)/mL before adding it to the antibiotic dilutions.
Possible Cause 3: Contamination of cultures or reagents.
-
Troubleshooting: Contamination can interfere with the growth of the test organism and lead to erroneous MIC results.
-
Recommendation: Ensure all media, reagents, and equipment are sterile. Perform sterility controls (media without bacteria) and growth controls (bacteria without antibiotic) in your MIC assay.
Quantitative Data Summary
The following table summarizes the quantitative data on the level of resistance to this compound conferred by specific 16S rRNA mutations.
| Bacterial Strain | Mutation in 16S rRNA | Fold Increase in MIC | Reference |
| E. coli SQ110DTC | A794G | >128 | [1] |
| E. coli SQ110DTC | C795U | 128 | [1] |
| E. coli SQ171DTC | A794G | >128 | [1] |
| E. coli SQ171DTC | A794C | >128 | [1] |
| E. coli SQ171DTC | A794U | >128 | [1] |
Experimental Protocols
Protocol for Selection of this compound-Resistant Mutants
This protocol describes a method for selecting spontaneous bacterial mutants resistant to this compound.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
Appropriate solid growth medium (e.g., Luria-Bertani agar)
-
This compound
-
Sterile culture tubes and Petri dishes
-
Spectrophotometer
-
Incubator
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC): First, determine the MIC of this compound for the wild-type bacterial strain using a standard broth microdilution or agar dilution method.
-
Prepare an Overnight Culture: Inoculate a single colony of the wild-type strain into 5 mL of liquid medium and incubate overnight at the optimal growth temperature with shaking.
-
Prepare Selective Plates: Prepare agar plates containing this compound at a concentration 4-8 times the MIC of the wild-type strain.
-
Inoculate Plates: Concentrate the overnight culture by centrifugation and resuspend the pellet in a small volume of fresh medium. Spread a high density of cells (approximately 10^9 - 10^10 CFU) onto the selective agar plates.
-
Incubation: Incubate the plates at the optimal growth temperature for 24-72 hours, or until colonies appear.
-
Isolate and Purify Mutants: Pick individual colonies from the selective plates and streak them onto fresh selective plates to purify the resistant mutants.
-
Confirm Resistance: Confirm the resistance of the purified mutants by re-testing their MIC for this compound.
Protocol for Broth Microdilution MIC Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
Bacterial strain to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial two-fold dilutions of the this compound stock solution in broth directly in the 96-well plate to achieve a range of desired concentrations. Leave a column for a positive control (no antibiotic) and a negative control (broth only).
-
Prepare Bacterial Inoculum: a. Grow an overnight culture of the bacterial strain. b. Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the positive control well. Do not add bacteria to the negative control wells.
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol for Identification of 16S rRNA Mutations
This protocol describes the general steps to identify mutations in the 16S rRNA gene of this compound-resistant mutants.
Materials:
-
This compound-resistant bacterial mutant
-
Genomic DNA extraction kit
-
Primers flanking the 16S rRNA gene (specifically the region containing helix 24)
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the this compound-resistant mutant using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification: a. Design or obtain primers that flank the region of the 16S rRNA gene known to be involved in this compound binding (specifically helix 24, which includes positions 794 and 795). b. Perform PCR to amplify this region from the extracted genomic DNA.
-
Verify PCR Product: Run the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
Purify PCR Product: Purify the PCR product to remove primers, dNTPs, and polymerase using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequence with the wild-type 16S rRNA gene sequence to identify any mutations.
Visualizations
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Instability and degradation pathways of Amicoumacin A in solution.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the instability and degradation of Amicoumacin A in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is known to be unstable in aqueous solutions, particularly at physiological pH. One study has reported its half-life to be less than two hours under these conditions, primarily due to a labile terminal amide bond. Its stability is influenced by the composition of the solution, with components in media like Luria-Bertani (LB) broth catalyzing its degradation.
Q2: I'm observing a loss of antibacterial activity in my this compound stock solution. What could be the cause?
Loss of activity is a common issue and can be attributed to several factors:
-
Degradation: this compound readily degrades in solution. The primary degradation pathways include intramolecular cyclization to form the inactive Amicoumacin C and N-acetylation, which also results in an inactive compound.
-
Improper Storage: Storing the solution at inappropriate temperatures or pH can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound. It is advisable to aliquot stock solutions to minimize this.
Q3: My results are inconsistent when using this compound in cell culture. What troubleshooting steps can I take?
Inconsistent results in cell culture experiments are often linked to the instability of this compound.
-
Freshly Prepare Solutions: Always prepare this compound solutions fresh before each experiment.
-
Time-Course Considerations: Be aware that the concentration of active this compound can decrease significantly over the course of a typical experiment (e.g., 24 hours). In some systems, this compound and C concentrations peak around 12 hours and then rapidly decline.[1]
-
Vehicle Control: Ensure your vehicle control (the solvent used to dissolve this compound) is not affecting the cells.
-
Medium Interaction: Components of your culture medium may be accelerating the degradation of this compound.
Q4: What are the known degradation products of this compound?
The two primary, well-documented degradation products are:
-
Amicoumacin C: Formed through intramolecular cyclization of this compound. This conversion is catalyzed by components present in some laboratory media.
-
N-acetyl-amicoumacin A: This is an inactive form of the molecule produced by N-acetylation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis of this compound standard. | Degradation of the standard in the dissolution solvent. | Prepare the standard solution immediately before analysis. Ensure the solvent is of high purity and appropriate for the compound. Consider using a solvent where this compound exhibits better stability, if known (e.g., pure water shows less degradation to Amicoumacin C than LB medium). |
| Loss of biological activity over a short period in an in vitro assay. | Rapid degradation of this compound at the assay's pH and temperature. | Reduce the incubation time of the assay if possible. Consider a time-course experiment to understand the degradation kinetics in your specific assay conditions. Prepare fresh solutions and add them to the assay at the last possible moment. |
| Difficulty in reproducing experimental results. | Inconsistent concentrations of active this compound due to its instability. | Standardize the preparation and handling of this compound solutions strictly. Always use freshly prepared solutions from a reliable stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Formation of a precipitate in the stock solution. | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. If a precipitate forms upon storage, it is likely due to degradation, and the solution should be discarded. |
Quantitative Data Summary
Due to limited publicly available quantitative data on this compound stability under a wide range of conditions, the following table summarizes the currently known information.
| Condition | Solvent/Medium | Parameter | Value | Citation |
| Physiological pH | Aqueous Solution | Half-life (t½) | < 2 hours | |
| Culture Conditions | LB Medium | Degradation | Rapid degradation observed. | |
| Culture Conditions | Cell Culture Medium | Peak Concentration | ~12 hours | [1] |
| Culture Conditions | Cell Culture Medium | Degradation Profile | Rapid decline after 12 hours, significantly degraded by 24 hours. | [1] |
| Benchtop Stability | Pure Water | Conversion to Amicoumacin C | Not readily observed. | |
| Benchtop Stability | LB Medium | Conversion to Amicoumacin C | Readily observed. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24, 48, and 72 hours.
-
Photostability: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV or LC-MS method.
-
Data Analysis: Quantify the remaining this compound and identify any major degradation products. Calculate the degradation percentage and, if possible, the degradation rate constant and half-life.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This is a hypothetical method based on common practices for similar compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower percentage of acetonitrile and gradually increase to elute more hydrophobic degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely in the UV range).
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by the ability to separate this compound from its degradation products generated during forced degradation studies.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Troubleshooting Amicoumacin A purification by chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Amicoumacin A using chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography techniques for purifying this compound?
A1: The most frequently employed methods for this compound purification are reversed-phase flash column chromatography and high-performance liquid chromatography (HPLC) using a C18 stationary phase.[1] Solid-phase extraction (SPE) with a C18 sorbent is also utilized for initial enrichment of the crude extract before chromatographic separation.[1]
Q2: What is the stability of this compound during purification?
A2: this compound is known to be unstable and can degrade into other derivatives.[1] Time-course analyses have shown that while this compound may be the major metabolite at earlier time points (e.g., 12 hours of fermentation), it can rapidly degrade within 24 hours.[1] It is considered a precursor to other amicoumacin derivatives.[1] Additionally, components in the culture medium can catalyze its degradation into Amicoumacin C.[1] Due to its poor stability in certain solutions, it can also present challenges in downstream applications like co-crystallization.[2]
Q3: How can I minimize the degradation of this compound during the process?
A3: To minimize degradation, it is crucial to process the fermentation broth and subsequent extracts promptly. One effective strategy is to use a macroreticular resin, such as Amberlite XAD-7, directly in the culture medium to trap the metabolites as they are produced.[1] This method has been shown to predominantly yield this compound over a 48-hour period, suggesting it helps to protect the molecule from degradation.[1] For purified fractions, it is recommended to store them lyophilized, frozen, and in the dark at -70°C.[2]
Q4: What are typical yields for this compound purification?
A4: Yields can be highly variable depending on the producing strain, fermentation conditions, and purification scale. One study reported obtaining 0.7 mg of a related compound, N-acetyl-amicoumacin C, from a 6 L culture yielding 1.2 g of crude material after extraction.[1] Another purification of new amicoumacin analogs yielded 1.8 mg and 2.5 mg from 308 mg of a crude fraction.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
Problem 1: Low or No Recovery of this compound
| Possible Cause | Suggested Solution |
| Degradation on Column | This compound is known to be unstable.[1][2] If you suspect degradation on the stationary phase, test its stability on silica gel using 2D TLC.[4] Consider using a less acidic stationary phase like deactivated silica, or alternative supports such as Florisil or alumina for initial cleanup if the separation is not complex.[4] |
| Incorrect Elution Conditions | The polarity of your mobile phase may be too low, causing the compound to remain on the column. Double-check the composition of your solvent system.[4] If using a gradient, ensure it reaches a high enough percentage of the strong solvent (e.g., methanol or acetonitrile) to elute this compound. |
| Compound Eluted in the Solvent Front | If the mobile phase is too polar, this compound may have eluted very early. Analyze the first fractions collected to check for your compound.[4] |
| Dilute Fractions | The concentration of this compound in the collected fractions may be below the detection limit of your analytical method. Try concentrating the fractions where you expect your compound to be and re-analyze.[4] |
Problem 2: Poor Resolution and Co-elution of Impurities
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase | The selectivity of the separation is highly dependent on the mobile phase. If using a methanol/water system, try switching to acetonitrile/water, or vice versa. Adding a small amount of acid, such as 0.01% trifluoroacetic acid (TFA), can improve peak shape and resolution for acidic compounds.[1] |
| Gradient is Too Steep | A rapid gradient may not provide sufficient time for separation. Lengthen the gradient by decreasing the rate of change in solvent composition (e.g., run a linear gradient from 10% to 100% aqueous methanol over 60 minutes).[1] |
| Column Overload | Injecting too much crude material can lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column. For preparative HPLC, consider using a larger dimension column. |
| Misleading TLC Analysis | A good separation on TLC does not always translate directly to column chromatography. One spot on TLC could be a degradation product of another, with the conversion happening on the silica gel itself, leading to mixed fractions from the column.[4] |
Problem 3: Column Clogging or High Backpressure
| Possible Cause | Suggested Solution |
| Particulates in Sample | The crude extract may contain cell debris or other insoluble material.[5] Centrifuge the sample at high speed and filter it through a 0.22 or 0.45 µm filter before loading it onto the column.[5] |
| High Viscosity of Sample | A highly concentrated lysate can be viscous due to nucleic acids.[5] Dilute the sample or treat it with DNase I (to 5 µg/mL with 1 mM Mg²⁺) and incubate on ice for 10-15 minutes to reduce viscosity.[5] |
| Compound Precipitation | The compound or an impurity may have crystallized on the column, blocking flow.[4] This can happen if the sample is not fully soluble in the initial mobile phase. Dissolve the crude mixture in a minimal amount of a strong solvent (like DMSO or DMF) before loading, or use a "dry loading" technique where the sample is adsorbed onto silica gel first. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol is based on methods described for the extraction and initial cleanup of amicoumacin metabolites.[1]
-
Fermentation and Resin Capture: Grow the producing bacterial strain (e.g., Xenorhabdus bovienii) in a suitable medium. Add sterilized Amberlite XAD-7 resin (20 g/L) to the culture to trap this compound and prevent degradation.[1]
-
Resin Collection and Extraction: After cultivation (e.g., 2 days), collect the resin by filtration. Extract the resin sequentially with methanol and acetone.
-
Concentration: Pool the organic extracts and concentrate them under reduced pressure to yield the crude material.
-
Flash Chromatography:
-
Column: C18 flash column (e.g., Sep-Pak® Vac 35cc, 10 g).[1]
-
Procedure: Dissolve the crude extract and load it onto the equilibrated column.
-
Elution: Elute with a step gradient of increasing methanol in water.
-
| Step | Mobile Phase (% Methanol in Water) | Typical Fraction Content |
| 1 | 20% | Highly polar impurities |
| 2 | 40% | - |
| 3 | 60% | This compound [1] |
| 4 | 80% | N-acetylamicoumacin C[1] |
| 5 | 100% | Non-polar impurities |
Protocol 2: Preparative HPLC Purification of this compound
This protocol outlines a final purification step using preparative reversed-phase HPLC.[1]
-
Sample Preparation: Dry the this compound-containing fraction from the flash chromatography step and redissolve it in a minimal volume of the initial mobile phase (e.g., 10% aqueous methanol).
-
HPLC System:
-
Column: Agilent Polaris C18-A, 5 µm (21.2 mm × 250 mm).[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Flow Rate: 8 mL/min
-
-
Elution Program:
-
Gradient: Linear gradient from 10% to 100% Methanol over 60 minutes.
-
-
Detection and Collection: Monitor the elution profile with a UV detector and collect fractions (e.g., 1-minute intervals).
-
Analysis: Analyze the collected fractions using analytical LC-MS to identify those containing pure this compound.
-
Post-Purification: Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
This compound Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Technical Support Center: Investigating EF-G Mutations in Amicoumacin A Resistance
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for studying the role of elongation factor G (EF-G) mutations in resistance to Amicoumacin A.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action of this compound?
This compound (Ami) is a potent protein synthesis inhibitor.[1] It binds to the small (30S) ribosomal subunit in a pocket near the E-site (exit site).[1][2] Specifically, it makes contact with universally conserved nucleotides of the 16S rRNA and the mRNA backbone.[1] This dual interaction effectively locks the mRNA in the mRNA-binding channel, stabilizing its interaction with the ribosome.[2][3] This stabilization prevents the movement of the ribosome along the mRNA, a critical step known as translocation, which is catalyzed by EF-G.[1][3] By inhibiting translocation, this compound halts protein synthesis, leading to bacterial cell death.
Q2: How do mutations in Elongation Factor G (EF-G) cause resistance to this compound?
Mutations in the fusA gene, which encodes EF-G, can confer resistance to this compound.[1] Interestingly, these resistance mutations are not located in the direct binding site of the antibiotic.[4] Instead, they are found in other domains of the EF-G protein, such as domain IV.[1] The current understanding is that these mutations act via a compensatory mechanism.[3] this compound's inhibition of translocation creates a roadblock for protein synthesis. The mutant EF-G proteins appear to be altered in such a way that they can more effectively catalyze the translocation step, even when the ribosome is bound by the antibiotic.[3] This "restoration of ribosome functionality" allows the cell to overcome the inhibitory effect of this compound and continue protein synthesis, thus conferring a resistance phenotype.[3]
Q3: I've selected for this compound resistance, but sequencing of the fusA gene revealed no mutations. What are other possible resistance mechanisms?
While EF-G mutations are a key mechanism, they are not the only way bacteria can become resistant to this compound. If your resistant isolates lack fusA mutations, consider investigating the following possibilities:
-
Target Site Mutations in 16S rRNA: Mutations in the 16S rRNA gene, specifically in helix 24 at positions like A794 and C795, can confer high levels of resistance.[1][2] These nucleotides are part of the this compound binding site, and mutations here can prevent the antibiotic from binding effectively.[1]
-
Mutations in ksgA: The ksgA gene encodes an RNA dimethyltransferase responsible for modifying the 16S rRNA.[5] Mutations in ksgA can lead to a low-level increase in this compound resistance, likely by altering the structure of the antibiotic's binding pocket on the ribosome.[5]
-
Antibiotic Modification: Some bacteria possess enzymes that can modify and inactivate antibiotics. For this compound, N-acetylation has been identified as a resistance mechanism, rendering the molecule inactive.[6]
-
Efflux Pumps: Although less specifically documented for this compound, overexpression of multidrug efflux pumps is a common, general mechanism of antibiotic resistance that could potentially play a role.
Q4: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What are some common troubleshooting steps?
Inconsistent MIC values can be frustrating. Here are several factors to check to improve reproducibility:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized precisely for every experiment. A common standard is a 0.5 McFarland turbidity standard or a specific optical density (OD600).[7][8] The final inoculum in the wells should be consistent, typically around 5 x 10^5 CFU/mL.[9]
-
Media and Reagents: Use the same batch of growth medium (e.g., Mueller-Hinton Broth) for all related experiments.[7] Ensure your this compound stock solution is properly prepared, stored to prevent degradation, and not subjected to repeated freeze-thaw cycles.
-
Plate Incubation: Incubate plates at a consistent temperature (e.g., 37°C) for a standardized period (e.g., 18-24 hours).[9][10] Stacking plates unevenly in the incubator can lead to temperature variations and affect growth.
-
Reading the MIC: Define a clear endpoint for what constitutes "inhibition." This is typically the lowest concentration of the antibiotic that prevents visible growth.[10] Using a plate reader to measure OD can provide more objective results than visual inspection.[9] A sterility control (media only) and a growth control (media + bacteria, no antibiotic) are essential for every plate.[10]
Q5: I have identified a novel mutation in the fusA gene in a resistant isolate. How can I definitively prove it's responsible for the resistance phenotype?
Correlation does not equal causation. To confirm that a specific fusA mutation is the direct cause of this compound resistance, you must perform genetic validation experiments. A standard and effective method is plasmid-based complementation or expression.[1][11]
-
Clone the Mutant Allele: Clone the mutated fusA gene from your resistant isolate into an expression vector. As a control, also clone the wild-type fusA gene from the susceptible parent strain into the same vector.
-
Transform the Susceptible Strain: Introduce the plasmid carrying the mutant fusA allele, the plasmid with the wild-type allele, and an empty vector control into the original this compound-susceptible parent strain.
-
Perform MIC Testing: Determine the this compound MIC for all three transformed strains.
-
Analyze Results: If the strain expressing the mutant fusA allele shows a significant increase in MIC compared to the strains with the empty vector or the wild-type fusA allele, you have strong evidence that the mutation is sufficient to confer resistance.[1]
Quantitative Data Summary
The following table summarizes identified EF-G mutations in E. coli and their impact on this compound resistance levels.
| Organism | Gene | Mutation | Fold Increase in MIC | Reference |
| Escherichia coli | fusA | G542V | 4 - 14 | [1] |
| Escherichia coli | fusA | ins544V | 4 - 14 | [1] |
| Escherichia coli | fusA | G581A | 4 - 14 | [1] |
Note: The range in the fold increase is due to variations in experimental systems and the specific genetic background of the host strain.
Visualizations of Key Pathways and Workflows
Detailed Experimental Protocols
Protocol 1: Minimal Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard EUCAST and CLSI guidelines and is used to determine the lowest concentration of this compound that inhibits visible bacterial growth.[7][8][9]
Materials:
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., medium or sterile water)
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a single, well-isolated colony and inoculate it into 3-5 mL of growth medium. b. Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard or OD600 ≈ 0.1). c. Dilute the culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This will be your working inoculum.
-
Prepare Antibiotic Dilutions: a. In the first column of the 96-well plate, add 100 µL of medium containing this compound at twice the highest desired final concentration. b. Add 50 µL of sterile medium to all other wells (columns 2-12). c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down. d. Continue this serial dilution across the plate to column 10. Discard the final 50 µL from column 10. e. Column 11 will serve as the growth control (no antibiotic). Column 12 will be the sterility control (no bacteria).
-
Inoculate the Plate: a. Add 50 µL of the working bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to column 12. b. The final volume in wells 1-11 will be 100 µL. The antibiotic concentrations are now at their final desired values.
-
Incubation and Reading: a. Cover the plate and incubate at 37°C for 18-24 hours. b. After incubation, check the sterility control (column 12) for any growth (should be clear) and the growth control (column 11) for adequate turbidity. c. Determine the MIC by identifying the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Protocol 2: Selection of Spontaneous this compound-Resistant Mutants
This protocol is used to isolate mutants that have spontaneously acquired resistance to this compound.[12][13]
Materials:
-
Susceptible bacterial strain
-
Liquid growth medium
-
Agar plates containing the appropriate growth medium
-
Agar plates containing the growth medium supplemented with this compound at a selective concentration (e.g., 4x or 8x the MIC of the parent strain).
-
Sterile spreaders and loops.
Procedure:
-
Grow an Overnight Culture: Inoculate a single colony of the susceptible parent strain into a large volume of liquid medium (e.g., 10-50 mL) and grow overnight at 37°C with shaking to reach a high cell density (>10^9 CFU/mL).
-
Plate for Selection: a. Concentrate the overnight culture by centrifugation if necessary. b. Plate a large number of cells (e.g., 100-200 µL of the concentrated culture, representing >10^9 cells) onto the agar plates containing this compound. c. Spread the inoculum evenly over the surface of the agar.
-
Control Plating: To determine the initial cell count and calculate the mutation frequency, prepare serial dilutions of the overnight culture and plate onto non-selective agar plates (without antibiotic).
-
Incubate: Incubate all plates at 37°C for 24-72 hours. Resistant colonies will appear on the selective plates, while the non-selective plates will show a lawn of growth (at lower dilutions).
-
Isolate and Purify Mutants: a. Pick individual, well-isolated colonies from the this compound-containing plates. b. Streak each colony onto a fresh selective plate to purify the mutant and ensure it is genuinely resistant and not a persister cell.
-
Confirm Resistance: After purification, confirm the resistance phenotype of the isolated mutants by re-determining their MIC for this compound using Protocol 1. A significant increase in MIC compared to the parent strain confirms resistance. The purified isolates are now ready for genetic analysis (e.g., fusA gene sequencing).
Protocol 3: Confirmation of a fusA Mutation's Role in Resistance
This protocol verifies that a specific mutation in the fusA gene is sufficient to confer this compound resistance.[1][11]
Materials:
-
This compound-susceptible parent strain
-
This compound-resistant mutant with a candidate fusA mutation
-
An appropriate E. coli/host shuttle expression vector (e.g., pCA24N-based plasmids)
-
DNA primers for amplifying the full-length fusA gene
-
High-fidelity DNA polymerase, restriction enzymes, and T4 DNA ligase
-
Competent cells of the susceptible parent strain
-
Standard molecular biology reagents for PCR, cloning, and transformation.
Procedure:
-
Amplify fusA Alleles: a. Using high-fidelity PCR, amplify the entire coding sequence of the fusA gene from the genomic DNA of both the susceptible parent strain (wild-type allele) and the resistant mutant (mutant allele).
-
Clone into Expression Vector: a. Digest both the PCR products and the expression vector with appropriate restriction enzymes. b. Ligate the wild-type fusA allele into the vector to create pFusA-WT. c. Ligate the mutant fusA allele into the vector to create pFusA-MUT.
-
Transform Host Strain: a. Transform the susceptible parent strain with three different plasmids: i. pFusA-WT (wild-type control) ii. pFusA-MUT (mutant test) iii. Empty Vector (negative control) b. Select for transformants on agar plates containing the appropriate antibiotic for plasmid selection.
-
Phenotypic Analysis: a. For each of the three transformed strains, determine the MIC of this compound using Protocol 1. If the expression vector uses an inducible promoter, ensure the inducer (e.g., IPTG) is added to the medium during the MIC assay. b. Compare the MIC values. A significantly higher MIC for the strain carrying pFusA-MUT compared to the two control strains confirms that the specific fusA mutation is responsible for conferring this compound resistance.
References
- 1. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. istina.msu.ru [istina.msu.ru]
- 3. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Molecular analysis of fusidic acid resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selection of mutants [instr.bact.wisc.edu]
Technical Support Center: Inactivation of Amicoumacin A by N-acetylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the inactivation of Amicoumacin A by N-acetylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound inactivation?
A1: The primary mechanism of this compound inactivation is N-acetylation. This modification is catalyzed by an N-acetyltransferase, which transfers an acetyl group to the primary amine of this compound, rendering it unable to bind to its ribosomal target.[1][2]
Q2: Which enzyme is responsible for the N-acetylation of this compound?
A2: The N-acetyltransferase AmiS, found in the amicoumacin biosynthetic gene cluster of Xenorhabdus bovienii, has been identified as the enzyme responsible for the N-acetylation and subsequent inactivation of this compound.[1] Homologous enzymes may exist in other bacteria.[1]
Q3: How does N-acetylation affect the antibacterial activity of this compound?
A3: N-acetylation completely abolishes the antibacterial activity of this compound.[1][2] The addition of the acetyl group creates steric hindrance, preventing the molecule from effectively binding to the E-site of the bacterial ribosome, its primary target.[2]
Q4: What are the kinetic parameters (Km and Vmax) for the N-acetyltransferase AmiS?
A4: To date, the specific kinetic parameters (Km and Vmax) for the N-acetyltransferase AmiS with this compound as a substrate have not been reported in the scientific literature. However, a general experimental protocol to determine these parameters is provided in the "Experimental Protocols" section of this document.
Q5: Where does N-acetylation occur on the this compound molecule?
A5: N-acetylation occurs on the primary amine group of the dipeptide side chain of this compound.
Troubleshooting Guides
Problem: Inconsistent or no inactivation of this compound in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme (AmiS) | - Ensure proper protein folding and purification. Run an SDS-PAGE to check for protein integrity and purity. - Confirm the correct buffer composition and pH for the enzyme assay. - Use a fresh preparation of the enzyme. |
| Incorrect Substrate Concentration | - Verify the concentration of this compound and Acetyl-CoA. - Perform a substrate titration to determine the optimal concentrations. |
| Inhibitors in the Reaction Mixture | - Ensure all reagents are of high purity. - If using cell lysates, consider potential endogenous inhibitors and purify the enzyme. |
| Incorrect Incubation Time or Temperature | - Optimize the incubation time and temperature for the reaction. A typical starting point is 25°C for 1 hour, followed by 12°C for 5 hours.[1] |
Problem: High variability in Minimum Inhibitory Concentration (MIC) results.
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | - Ensure the bacterial inoculum is at the correct density (e.g., OD600 of 0.1, diluted 1:1000).[1] - Use a fresh overnight culture for each experiment. |
| Inconsistent Compound Solubilization | - Ensure this compound and N-acetyl this compound are fully dissolved in the solvent (e.g., DMSO) before serial dilution. - Check for precipitation of the compound in the culture medium. |
| Contamination | - Use aseptic techniques throughout the procedure. - Include a sterile control (medium only) to check for contamination. |
| Reader/Plate Inconsistencies | - Ensure the 96-well plate is compatible with your plate reader. - Check for scratches or condensation on the plate that could affect OD600 readings. |
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and N-acetyl this compound against Bacillus subtilis BR151
| Compound | MIC (µg/mL) |
| This compound | 100[1][2] |
| N-acetyl this compound | ≥ 200[1][2] |
Experimental Protocols
Protocol 1: In Vitro N-acetylation of this compound by AmiS
This protocol describes the enzymatic conversion of this compound to N-acetyl this compound using purified AmiS enzyme.[1]
Materials:
-
Purified AmiS N-acetyltransferase
-
This compound
-
Acetyl Coenzyme A (Acetyl-CoA)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Ethyl acetate
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing this compound and Acetyl-CoA in the reaction buffer.
-
Initiate the reaction by adding the purified AmiS enzyme.
-
Incubate the reaction at 25°C for 1 hour, followed by an incubation at 12°C for 5 hours.
-
Quench the reaction by adding an equal volume of ethyl acetate and vortexing thoroughly.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the organic fraction, dry it under vacuum, and resuspend the residue in a suitable solvent (e.g., methanol).
-
Analyze the product by LC-MS/MS to confirm the formation of N-acetyl-Amicoumacin A.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound and its N-acetylated form against Bacillus subtilis.[1]
Materials:
-
Bacillus subtilis BR151
-
Luria-Bertani (LB) agar and broth
-
This compound and N-acetyl this compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer/plate reader
Procedure:
-
Inoculum Preparation:
-
Grow B. subtilis on an LB agar plate overnight at 30°C.
-
Inoculate a single colony into 5 mL of LB broth and grow overnight at 30°C with shaking.
-
Subculture the overnight culture 1:1000 into fresh LB and grow until the OD600 reaches 0.1.
-
Dilute this culture 1:1000 in fresh LB broth.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and N-acetyl this compound in DMSO (e.g., 10 mg/mL).
-
-
Assay Setup:
-
Dispense 50 µL of LB broth into each well of a 96-well plate.
-
In the first column, add an additional 46 µL of LB broth.
-
Add 4 µL of the compound stock solution to the first well of each row to achieve a starting concentration of 400 µg/mL.
-
Perform a 2-fold serial dilution across the plate by transferring 50 µL from each well to the next.
-
Add 50 µL of the diluted bacterial culture to each well, resulting in a final volume of 100 µL and a maximum compound concentration of 200 µg/mL.
-
Include a vehicle control (DMSO) and a growth control (no compound).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 30°C overnight.
-
Measure the OD600 of each well using a plate reader.
-
The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
-
Protocol 3: General Method for Determining N-acetyltransferase Kinetic Parameters
This protocol provides a general framework for determining the Michaelis-Menten kinetic parameters (Km and Vmax) for an N-acetyltransferase like AmiS.
Materials:
-
Purified N-acetyltransferase (AmiS)
-
This compound (substrate)
-
Acetyl-CoA (co-substrate)
-
Reaction Buffer
-
Detection method (e.g., HPLC, LC-MS, or a colorimetric assay for CoA production)
Procedure:
-
Initial Rate Determination:
-
Perform a series of reactions with a fixed, saturating concentration of one substrate (e.g., Acetyl-CoA) and varying concentrations of the other substrate (this compound).
-
Ensure that product formation is measured in the initial linear phase of the reaction. This may require taking samples at multiple time points for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the apparent Km and Vmax values.
-
-
Ping-Pong Bi-Bi Mechanism Confirmation (Optional but Recommended):
-
N-acetyltransferases typically follow a Ping-Pong Bi-Bi kinetic mechanism. To confirm this, perform experiments with varying concentrations of both substrates.
-
Plot the data as double-reciprocal plots (Lineweaver-Burk plots: 1/V₀ vs. 1/[S]). A series of parallel lines at different fixed concentrations of the second substrate is indicative of a Ping-Pong mechanism.
-
-
True Kinetic Parameter Calculation:
-
From the secondary plots of the intercepts and slopes of the Lineweaver-Burk plots versus the reciprocal of the fixed substrate concentration, the true Km and Vmax values for each substrate can be calculated.
-
Visualizations
References
Technical Support Center: Heterologous Expression of Amicoumacin A Biosynthetic Gene Clusters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful heterologous expression of amicoumacin A biosynthetic gene clusters (BGCs).
Frequently Asked Questions (FAQs)
Q1: What is the typical size of the amicoumacin BGC and what does it encode? A1: The biosynthetic gene cluster (BGC) responsible for amicoumacin production is approximately 47.4 kb.[1] It is a hybrid cluster containing genes for a non-ribosomal peptide synthetase (NRPS), a polyketide synthase (PKS), and other tailoring enzymes necessary for its biosynthesis.[1]
Q2: Which heterologous hosts are suitable for expressing the this compound BGC? A2: Bacillus subtilis is a commonly used and effective heterologous host for expressing the amicoumacin BGC.[2][3] Its low G+C content and well-developed genetic tools make it a suitable chassis. Other hosts like Streptomyces species can also be used, but may require more optimization.[4]
Q3: Why is this compound often considered a "pro-drug"? A3: In some producing organisms, amicoumacins are initially synthesized as inactive precursors. A peptidase then cleaves an N-acyl-D-Asn group to generate the biologically active form, representing a pro-drug activation mechanism.[5]
Q4: Can culture conditions significantly impact amicoumacin production? A4: Yes, culture conditions are critical. For instance, using a medium that mimics the amino acid content of insect hemolymph has been shown to stimulate a cryptic amicoumacin pathway in Xenorhabdus bovienii.[5] Media containing sucrose, yeast extract, and calcium carbonate (SYC medium) have also been associated with improved amicoumacin production.[6]
Q5: Is N-acetylation of this compound common issue? A5: N-acetylation can occur and serves to attenuate or destroy the antibacterial activity of this compound.[5] Some producer strains encode an acetyltransferase that performs this modification, likely as a self-resistance mechanism.[5][6] If your host strain possesses a similar enzyme, it may lead to the production of inactive N-acetylated derivatives.
Experimental Workflow and Logic
The overall workflow for heterologous expression of the amicoumacin BGC is a multi-step process requiring careful planning and execution.
Caption: General workflow for heterologous expression of the amicoumacin BGC.
Troubleshooting Guide
This guide addresses common problems encountered during the heterologous expression of the this compound BGC.
Problem 1: Failure to clone the complete ~47.4 kb BGC.
-
Question: My assembly reaction (e.g., Gibson Assembly) failed or resulted in rearranged clones. Why is this happening with the amicoumacin BGC?
-
Answer: Large BGCs (>30 kb) are notoriously difficult to clone due to several factors:
-
DNA Size: Large DNA fragments are fragile and difficult to PCR amplify with high fidelity.
-
Secondary Structures: Repetitive sequences within PKS/NRPS genes can form stable secondary structures that inhibit polymerase and assembly enzymes.
-
Toxicity: Some genes within the cluster may be toxic to the cloning host (e.g., E. coli).
-
Vector Instability: Large inserts can lead to plasmid instability and recombination in the host.
-
-
Troubleshooting Steps:
-
Segment the BGC: Instead of a single assembly, clone the BGC in 2-4 smaller, more manageable segments. Use a cloning method like Gibson Assembly, which is well-suited for joining multiple fragments seamlessly.[7][8]
-
Optimize PCR: Use a high-fidelity DNA polymerase with proofreading activity. Optimize annealing temperatures and extension times for each large fragment.
-
Primer Design: For Gibson Assembly, design primers with 20-40 bp overlaps. Ensure the melting temperature (Tm) of the overlapping regions is >50°C to promote efficient annealing.[7]
-
Use Low-Copy Plasmids: Employ low-copy number vectors in E. coli to reduce the metabolic burden and minimize the risk of recombination.
-
Problem 2: No amicoumacin production detected in the heterologous host.
-
Question: I have successfully transformed Bacillus subtilis with the correct BGC construct, but HPLC-MS analysis shows no trace of this compound or its derivatives. What should I check?
-
Answer: A lack of production can stem from issues at the transcriptional, translational, or metabolic levels.
Caption: Troubleshooting flowchart for zero amicoumacin production.
Problem 3: Low yield or production of undesired amicoumacin derivatives.
-
Question: I am detecting amicoumacin, but the yield is very low, or I'm seeing primarily amicoumacin C or other degradation products instead of this compound. How can I improve this?
-
Answer: This is a common optimization challenge. Low yield can be due to suboptimal fermentation, while the product profile can be affected by compound instability or host-mediated modifications.
-
Troubleshooting Steps:
-
Fermentation Optimization: Systematically vary culture parameters such as temperature, pH, aeration, and media composition. As noted, SYC medium or specialized media can enhance production.[6]
-
Time-Course Analysis: this compound can be a precursor to other derivatives or degrade over time.[5] Perform a time-course experiment, harvesting and analyzing samples every 12-24 hours to find the optimal harvest time for this compound before it is converted or degraded.
-
Extraction Protocol: Ensure your extraction method is efficient for amicoumacins. Extraction with ethyl acetate or butanol is commonly reported.[5][9] Use of adsorbent resins like XAD-7 in the culture can also help capture the product and prevent degradation.[5]
-
Host Strain Engineering: If N-acetylated derivatives are detected, consider identifying and knocking out the responsible N-acetyltransferase gene in your host strain.
-
Quantitative Data
Direct comparison of this compound yields from different heterologous expression studies is challenging due to variations in strains, vectors, and culture conditions. The following table summarizes reported antibacterial activities, which serve as a proxy for production and potency.
| Compound | Target Organism | MIC (Minimum Inhibitory Concentration) | Source |
| This compound | Bacillus subtilis 1779 | 20.0 µg/mL | [5] |
| This compound | Staphylococcus aureus UST950701-005 | 5.0 µg/mL | [5] |
| This compound | Methicillin-resistant S. aureus (MRSA) ATCC43300 | 4.0 µg/mL | [5] |
| This compound | Helicobacter pylori (average) | 1.4 µg/mL | [5] |
| Lipoamides D-F | Foodborne Bacteria (general) | 6.25 - 25 µg/mL | [9] |
Detailed Experimental Protocols
Protocol 1: BGC Assembly via Gibson Assembly
This protocol outlines the assembly of a large BGC, like that of this compound, into a vector using a multi-fragment Gibson Assembly approach. The BGC is first divided into 3-4 overlapping segments for PCR amplification.
1. Primer Design:
-
For each BGC segment, design forward and reverse primers.
-
The 3' end of each primer (20-30 bp) should anneal to the target sequence.
-
The 5' end of each primer (20-40 bp) must be an "overlap" sequence identical to the 5' end of the adjacent fragment's primer.[7][10]
-
Ensure the melting temperature (Tm) of the overlap regions is between 50-60°C.
2. PCR Amplification:
-
Perform PCR for each BGC segment using a high-fidelity DNA polymerase.
-
Use 10-50 ng of genomic DNA from the native producer as a template.
-
Use extended elongation times (e.g., 1-1.5 minutes per kb) to accommodate large fragments.
-
Run products on an agarose gel to confirm correct size and purity. Purify the PCR products.
3. Gibson Assembly Reaction:
-
Quantify the purified PCR products and the linearized vector.
-
Combine the DNA fragments in a single tube at equimolar ratios.[11] A total of 0.2–1.0 pmoles of total DNA fragments is recommended for a 4-6 fragment assembly.[11]
-
Add Gibson Assembly Master Mix (containing T5 exonuclease, DNA polymerase, and DNA ligase) to the DNA mixture.[7][8]
4. Transformation into E. coli :
-
Transform high-efficiency chemically competent E. coli (e.g., TOP10) with 2-4 µL of the assembly reaction.
-
Plate on selective media and incubate overnight.
-
Screen colonies via colony PCR and restriction digest of miniprepped plasmid DNA to verify the correct assembly.
Protocol 2: Transformation of Bacillus subtilis
This protocol uses xylose-induced competence for transforming B. subtilis with the large BGC-containing plasmid.[13][14]
1. Prepare Competent Cells:
-
Inoculate a single colony of a suitable B. subtilis strain (e.g., a strain engineered for high competence like SCK6 or 1A976) into LB medium.[15]
-
Grow the culture at 37°C with shaking for ~5 hours until it reaches the exponential growth phase (OD600 ≈ 0.3-0.4).[14]
-
Harvest 2 mL of the culture by centrifuging at 8,000 rpm for 1 minute. Discard the supernatant.[14]
2. Induce Competence and Transform:
-
Resuspend the cell pellet in 200 µL of fresh LB medium supplemented with 2% xylose (filter-sterilized). The xylose induces the comK master competence regulator.[13]
-
Add 100-500 ng of the purified BGC plasmid DNA to the cell suspension.
-
Incubate the mixture for 1-2 hours at 37°C with gentle shaking.
3. Plating and Selection:
-
Spread 20 µL and 150 µL of the transformation mixture onto separate LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Seal the plates and incubate at 37°C overnight until transformant colonies appear.
-
Verify the integrity of the plasmid in the transformants.
Protocol 3: Extraction and HPLC-MS Analysis
This protocol describes the extraction and analysis of amicoumacins from a B. subtilis culture.
1. Fermentation and Extraction:
-
Inoculate the engineered B. subtilis strain into a suitable production medium (e.g., SYC) and ferment for 48-72 hours at 30°C with vigorous shaking.
-
Centrifuge the culture to pellet the cells. Collect the supernatant.
-
Extract the clarified supernatant twice with an equal volume of ethyl acetate or butanol.
-
Combine the organic layers and evaporate to dryness under reduced pressure to yield the crude extract.[5]
2. HPLC-MS Analysis:
-
System: Use a C18 column (e.g., 5 µm, 4.6 × 250 mm) on an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[9][16]
-
Mobile Phase: A typical gradient is water (A) and acetonitrile (B), both often containing 0.1% formic acid. For example, a gradient from 30% B to 80% B over 30 minutes.
-
Detection: Monitor for the characteristic m/z values of this compound ([M+H]⁺ ≈ 424.2) and its derivatives (e.g., amicoumacin C, [M+H]⁺ ≈ 407.1) in positive ion mode.[17]
-
Quantification: Use a purified this compound standard to generate a calibration curve for accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Heterologous production of small molecules in the optimized Streptomyces hosts - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gibson Assembly 101: Expert Cloning Tips You Need to Know [thermofisher.com]
- 8. Gibson Assembly - Snapgene [snapgene.com]
- 9. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. protocols.io [protocols.io]
- 12. ProtocolsGibsonCloning < Lab < TWiki [barricklab.org]
- 13. Item - Protocol for the transformation of Bacillus subtilis through inducing natural competence - figshare - Figshare [figshare.com]
- 14. static.igem.org [static.igem.org]
- 15. Transformation of Bacillus subtilis | Springer Nature Experiments [experiments.springernature.com]
- 16. 4.4. Determination of Amicoumacins by HPLC-MS [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Amicoumacin A and Kasugamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the antibacterial agents Amicoumacin A and kasugamycin. The following sections will delve into their mechanisms of action, antibacterial efficacy through quantitative data, and the experimental protocols used to derive this information.
Introduction
This compound, a dihydroisocoumarin antibiotic, and kasugamycin, an aminoglycoside antibiotic, both exert their antibacterial effects by inhibiting protein synthesis. While both target the bacterial ribosome, their specific binding sites and mechanisms of action differ, leading to variations in their antibacterial spectrum and efficacy. This guide aims to provide a clear comparison to aid researchers in their work.
Mechanism of Action
This compound inhibits bacterial translation by binding to the E-site of the 30S ribosomal subunit. This binding stabilizes the interaction between the ribosome and mRNA, which in turn hinders the translocation of the ribosome along the mRNA strand, ultimately halting protein synthesis.[1][2]
Kasugamycin also targets the 30S ribosomal subunit to inhibit protein synthesis, but it primarily acts at the initiation stage.[3] It interferes with the binding of the initiator fMet-tRNA to the P-site of the ribosome, thereby preventing the formation of the translation initiation complex.[4] The binding site of kasugamycin overlaps with that of this compound.
Signaling Pathway: Ribosomal Inhibition
Caption: Mechanisms of Action for this compound and Kasugamycin.
Quantitative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and kasugamycin against a range of bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | 1779 | 20.0 | [6] |
| Staphylococcus aureus | UST950701-005 | 5.0 | [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC43300 | 4.0 | [6] |
| Helicobacter pylori | (average of strains) | 1.4 | [6] |
| Staphylococcus epidermidis (methicillin-sensitive) | - | 2-4 | [7] |
| Staphylococcus epidermidis (methicillin-resistant) | - | 2-4 | [7] |
| Staphylococcus aureus (methicillin-sensitive) | - | 8-16 | [7] |
| Staphylococcus aureus (methicillin-resistant) | - | 8-16 | [7] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Kasugamycin
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |
| Pseudomonas spp. | (median of 11 strains) | 125 | [8] |
| Pseudomonas spp. | (median) | 250 | [8][9] |
| Neisseria gonorrhoeae | (susceptible clinical isolates) | 30 | [10] |
| Neisseria gonorrhoeae | (somewhat sensitive clinical isolates) | 60-100 | [10] |
| Neisseria gonorrhoeae | (resistant clinical isolates) | 200 | [10] |
Mechanisms of Resistance
This compound: Resistance to this compound can arise through several mechanisms, including:
-
Target Modification: Mutations in the 16S rRNA gene (e.g., A794G or C795U in E. coli) can alter the binding site of the antibiotic.[11]
-
Enzymatic Alteration: Mutations in the ksgA gene, which encodes an RNA dimethyltransferase, can confer resistance.[11]
-
Efflux Pumps and Other Mutations: Mutations in genes such as fusA (elongation factor G), dnaG (primase), and others have been identified in this compound-resistant strains of Staphylococcus aureus.[11]
Kasugamycin: Resistance to kasugamycin is primarily associated with:
-
Target Modification: Mutations in the ksgA gene, which leads to a lack of methylation of the 16S rRNA, is a common mechanism for low-level resistance.[3][12]
-
Enzymatic Inactivation: A novel gene, aac(2')-IIa, has been identified in rice-pathogenic bacteria that encodes a kasugamycin 2'-N-acetyltransferase, which inactivates the antibiotic.[13]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a generalized procedure based on standard methods for determining the MIC of an antimicrobial agent.[12][14][15]
Experimental Workflow: MIC Determination
Caption: Generalized workflow for MIC determination.
Materials:
-
Test antibiotic (this compound or kasugamycin)
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the antibiotic in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the antibiotic in the growth medium to achieve a range of concentrations.
-
Inoculum Preparation: Grow the bacterial strain in the appropriate medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which no visible growth is observed. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.
In Vitro Translation Inhibition Assay
This is a general protocol for assessing the inhibitory effect of a compound on protein synthesis in a cell-free system.[16][17]
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system)
-
mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)
-
Amino acid mixture (with one or more radiolabeled amino acids, e.g., [35S]-methionine)
-
Test antibiotic (this compound or kasugamycin)
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the components of the cell-free translation system, including the mRNA template and the amino acid mixture.
-
Addition of Inhibitor: Add the test antibiotic at various concentrations to the reaction mixtures. Include a control reaction with no antibiotic.
-
Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Measurement of Protein Synthesis: Stop the reactions and measure the amount of newly synthesized protein. If a radiolabeled amino acid was used, this can be done by precipitating the proteins, collecting them on a filter, and measuring the incorporated radioactivity using a scintillation counter. If a reporter protein like luciferase is used, its activity can be measured using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration relative to the control reaction.
Conclusion
This compound and kasugamycin are both potent inhibitors of bacterial protein synthesis that target the 30S ribosomal subunit. This compound demonstrates strong activity against a range of Gram-positive bacteria, including resistant strains like MRSA, by inhibiting the translocation step of translation. Kasugamycin, an aminoglycoside, is effective against certain Gram-negative bacteria and some fungi by blocking the initiation of translation. The choice between these two antibiotics for research or therapeutic development would depend on the target pathogen and the potential for resistance. The provided data and protocols offer a foundation for further investigation into the efficacy and application of these compounds.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. scilit.com [scilit.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kasugamycin hydrochloride hydrate [sitem.herts.ac.uk]
- 8. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kasugamycin [sitem.herts.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. epa.gov [epa.gov]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of Amicoumacin A, B, and C: Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Amicoumacin A, B, and C are a group of related isocoumarin antibiotics produced by various bacterial species, including Bacillus and Nocardia.[1] These compounds share a common 3,4-dihydro-8-hydroxyisocoumarin core but exhibit significant differences in their biological activities due to variations in their chemical structures. This guide provides a detailed comparison of this compound, B, and C, summarizing their structural distinctions and the resulting impact on their antimicrobial and cytotoxic properties, supported by experimental data.
Structural Differences
The primary structural variation among this compound, B, and C lies in the side chain attached to the isocoumarin core. These differences are summarized in the table below. This compound possesses a terminal amide group, which is crucial for its biological activity. In contrast, Amicoumacin B features a carboxylic acid at the terminus of the side chain. Amicoumacin C is a cyclized lactone derivative of this compound.
| Feature | This compound | Amicoumacin B | Amicoumacin C |
| Molecular Formula | C20H29N3O7 | C20H28N2O8 | C20H26N2O7 |
| Molecular Weight | 423.46 g/mol | 424.44 g/mol | 406.43 g/mol |
| Key Side Chain Feature | Terminal amide group | Terminal carboxylic acid | Cyclized lactone |
| Chemical Structure | (2S,3S,4S)-4-amino-2,3-dihydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]hexanediamide | 3-amino-2,3,6-trideoxy-6-[[(1S)-1-[(3S)-3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl]-3-methylbutyl]amino]-6-oxo-D-ribo-hexonic acid | (2S)-2-[(2S,3S)-3-amino-5-oxooxolan-2-yl]-2-hydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]acetamide |
Biological Activity: A Comparative Overview
The subtle structural modifications among the Amicoumacins lead to profound differences in their biological effects. This compound is the most bioactive of the three, exhibiting potent antibacterial, anti-inflammatory, and anti-ulcer activities.[2][3] The presence of the terminal amide group in this compound is considered a key pharmacophore for its antibacterial and cytotoxic effects.[4] Amicoumacin B, with its terminal carboxylic acid, is generally considered inactive or significantly less active.[5] Amicoumacin C, the cyclized form, also shows reduced or no activity compared to this compound.[1]
Antibacterial Activity
Experimental data, primarily from minimum inhibitory concentration (MIC) assays, consistently demonstrate the superior antibacterial potency of this compound.
| Organism | This compound MIC (µg/mL) | Amicoumacin B MIC (µg/mL) | Amicoumacin C MIC (µg/mL) |
| Bacillus subtilis 1779 | 20.0[1] | Inactive at 100[1] | Inactive at 100[1] |
| Staphylococcus aureus UST950701-005 | 5.0[1] | Inactive at 100[1] | Inactive at 100[1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0[1] | Not Reported | Not Reported |
| Helicobacter pylori (average) | 0.75 - 2.5[6] | Inactive[6] | Inactive[6] |
| Liberibacter crescens | 1.25[5] | 10[5] | Not Reported |
Cytotoxicity
The cytotoxic effects of the Amicoumacins have also been evaluated, with this compound showing significantly higher activity against cancer cell lines compared to its analogs. This further underscores the importance of the terminal amide group for biological activity. For instance, against the HeLa human cervical carcinoma cell line, this compound displayed an IC50 value of 4.32 µM, while Amicoumacin B was significantly less potent.[4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound, B, and C is typically determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth for S. aureus, Brain Heart Infusion broth for H. pylori) and incubated overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted in fresh broth to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The Amicoumacin compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[7][8]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the Amicoumacins against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Amicoumacin compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[9][10]
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural differences and their impact on the biological activity of this compound, B, and C.
Caption: Key structural features determining the biological activity of Amicoumacins.
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the Amicoumacin compounds.
Caption: A simplified workflow for determining the MIC of Amicoumacins.
References
- 1. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 3. Amicoumacin-A, a new antibiotic with strong antiinflammatory and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Amicoumacin A and Pactamycin Binding Sites on the Ribosome
A detailed guide for researchers and drug development professionals on the overlapping yet distinct ribosomal binding sites and mechanisms of Amicoumacin A and pactamycin.
This compound and pactamycin are both potent inhibitors of protein synthesis that target the ribosome. While they share an overlapping binding site on the small ribosomal subunit, their distinct interactions with ribosomal RNA (rRNA), ribosomal proteins, and messenger RNA (mRNA) result in different mechanisms of action. This guide provides a comparative analysis of their binding sites, supported by structural and biochemical data, to aid in the understanding of their inhibitory functions and to inform future drug design.
Overlapping Binding Sites with Distinct Interactions
Both this compound and pactamycin bind to the E-site of the small ribosomal subunit (the 30S subunit in bacteria and the 40S subunit in eukaryotes).[1][2][3] This shared localization is the foundation of their ability to interfere with crucial steps in translation. However, the specific molecular contacts they make within this site are different, leading to divergent effects on the translational machinery.
This compound establishes a network of interactions primarily with the 16S rRNA and the mRNA backbone.[4][5] Key contacts are made with universally conserved nucleotides in helices h23, h24, and h45 of the 16S rRNA.[1][3] Notably, its isobutyl extension intercalates between nucleotides C795 and C796, while the isocoumarin moiety engages in π-stacking with G693.[4][6] This simultaneous interaction with both the rRNA and the mRNA tethers the mRNA to the ribosome, thereby stabilizing its association and inhibiting the translocation step of elongation.[2][6]
Pactamycin , in contrast, interacts with both the 16S rRNA and several ribosomal proteins.[7][8] Chemical footprinting has identified protections of nucleotides G-693 and C-795 in the 16S rRNA upon pactamycin binding.[8] Photoaffinity labeling studies have implicated ribosomal proteins S2, S4, S18, S21, and L13 in E. coli, and S25, S14/15, S10, S17, and S7 in rat liver as components of its binding site.[7][9] Unlike this compound, which stabilizes the mRNA, pactamycin binding displaces the mRNA from its canonical path.[2] This displacement is thought to be a key factor in its ability to inhibit translation initiation.[2]
Comparative Data Summary
The following table summarizes the key features of the this compound and pactamycin binding sites.
| Feature | This compound | Pactamycin |
| Target Ribosomal Subunit | Small Subunit (30S/40S) | Small Subunit (30S/40S) |
| Binding Location | E-site | E-site (Overlapping with this compound) |
| Primary rRNA Interactions (16S rRNA) | G693 (h23); U788, A794, C795 (h24); G1505, U1506 (h45)[1][3] | G693 (h23); C795 (h24)[8] |
| Ribosomal Protein Interactions (E. coli) | Not a primary interaction target | S2, S4, S18, S21, L13[7] |
| Interaction with mRNA | Stabilizes and tethers the mRNA backbone to the ribosome[2][6] | Displaces the mRNA from its normal path[2] |
| Primary Mechanism of Action | Inhibition of translocation[2][5] | Inhibition of translation initiation[2] |
Visualizing the Binding Sites and Interactions
The following diagrams illustrate the binding locations and the differential effects of this compound and pactamycin on the ribosome and mRNA.
Caption: Overlapping binding of this compound and Pactamycin in the E-site.
Experimental Methodologies
The characterization of the this compound and pactamycin binding sites has been achieved through a combination of structural biology and biochemical techniques.
1. X-ray Crystallography: This has been the primary method for obtaining high-resolution structural data of the antibiotics bound to the ribosome.
-
Protocol Outline:
-
Crystallization of the 70S ribosome in complex with mRNA and tRNA analogs.
-
Soaking of the crystals with a solution containing the antibiotic (this compound or pactamycin).
-
Collection of X-ray diffraction data from the soaked crystals.
-
Structure determination and refinement to visualize the antibiotic binding pocket and its interactions with the ribosome.
-
2. Chemical Footprinting: This technique is used to identify the rRNA nucleotides that are in close proximity to the bound antibiotic.
-
Protocol Outline:
-
Incubation of ribosomes with the antibiotic to allow for binding.
-
Treatment of the ribosome-antibiotic complex with chemical probes (e.g., dimethyl sulfate) that modify accessible rRNA bases.
-
RNA extraction and reverse transcription to identify the modified nucleotides.
-
Comparison of the modification pattern with and without the antibiotic to reveal protected regions, indicating the binding site.
-
3. Photoaffinity Labeling: This method is employed to identify both rRNA and ribosomal proteins that are near the bound antibiotic.
-
Protocol Outline:
-
Use of a photoreactive derivative of the antibiotic (e.g., [125I]iodopactamycin).[7]
-
Incubation of the radiolabeled, photoreactive antibiotic with ribosomes.
-
Exposure to UV light to induce covalent cross-linking between the antibiotic and nearby ribosomal components.
-
Separation of ribosomal proteins and RNA.
-
Identification of the radiolabeled components to map the binding site.
-
The following diagram illustrates a generalized workflow for identifying antibiotic binding sites.
Caption: Experimental workflow for determining antibiotic binding sites.
References
- 1. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. istina.msu.ru [istina.msu.ru]
- 5. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling of the pactamycin binding site on eubacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding sites of the antibiotics pactamycin and celesticetin on ribosomal RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photolabeling of protein components in the pactamycin binding site of rat liver ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Ribosomal Grip: A Mutagenesis-Based Validation of Amicoumacin A's Binding Site
A Comparative Guide for Researchers and Drug Development Professionals
Amicoumacin A, a potent inhibitor of protein synthesis, has garnered significant interest for its unique mechanism of action that stalls the ribosome, the cell's protein factory. This guide provides a comprehensive comparison of this compound with other ribosome-targeting antibiotics, focusing on the validation of its ribosomal binding site through mutagenesis. Experimental data is presented to offer a clear comparison of its performance against alternatives, supplemented with detailed methodologies for key experiments.
Performance Comparison: this compound vs. Alternative Ribosome-Targeting Antibiotics
This compound exerts its antibacterial effect by binding to the E-site of the small ribosomal subunit (30S) and stabilizing the interaction between the messenger RNA (mRNA) and the 16S ribosomal RNA (rRNA)[1][2]. This action effectively inhibits the translocation step of protein synthesis[1][3]. The validation of this binding site has been robustly demonstrated through mutagenesis studies, where alterations in the 16S rRNA confer resistance to the antibiotic.
Here, we compare the efficacy and binding characteristics of this compound with other antibiotics that have overlapping or nearby binding sites on the ribosome: pactamycin, kasugamycin, and edeine.
| Antibiotic | Target Site on 30S Subunit | Primary Mechanism of Action | E. coli Wild-Type MIC (µg/mL) | Effect of 16S rRNA Mutations on MIC | Ribosome Binding Affinity (Kd) |
| This compound | E-site (h23, h24, h45 of 16S rRNA) & mRNA backbone[3][4][5] | Inhibits translocation by stabilizing mRNA-rRNA interaction[1][3] | 0.5[3] | A794G: >64C795U: 64[1] | Not explicitly found |
| Pactamycin | E-site[4][6] | Inhibits translocation by displacing mRNA[4][6] | ~10-100 (less potent in bacteria) | Resistance mutations in 16S rRNA | Not explicitly found |
| Kasugamycin | P- and E-site interface[6] | Inhibits initiation by blocking mRNA binding[6] | 500[7][8][9] | Resistance mutations at A794 and G926 of 16S rRNA[10] | ~20 µM (to 70S ribosome)[11] |
| Edeine | P-site[4] | Inhibits initiation by preventing initiator tRNA binding[1][4] | Broad-spectrum, specific MIC for E. coli K-12 not readily available | Resistance associated with altered ribosome affinity for mRNA[12] | Not explicitly found |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and experimental conditions. The data presented here is for comparative purposes.
Visualizing the Experimental Workflow and Mechanisms
To elucidate the binding site and mechanism of this compound, a series of experiments are typically performed. The logical flow of these experiments is depicted below, followed by a comparative diagram of the mechanisms of action of the discussed antibiotics.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments involved in validating the ribosomal binding site of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
a. Materials:
-
Bacterial strain (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
Antibiotic stock solutions (this compound and comparators)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
b. Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to a concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of each antibiotic in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Include a growth control (bacteria in MHB without antibiotic) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Site-Directed Mutagenesis of 16S rRNA
This protocol is a general guideline for introducing specific mutations into the 16S rRNA gene.
a. Materials:
-
Plasmid containing the 16S rRNA gene (e.g., pKK3535)
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar plates with appropriate antibiotic for selection
b. Procedure:
-
Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle.
-
Perform PCR using the plasmid as a template, mutagenic primers, and high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DpnI for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.
-
Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.
Toe-Printing Assay for Translocation Analysis
This assay monitors the position of the ribosome on an mRNA transcript.
a. Materials:
-
In vitro transcription system to generate the mRNA of interest
-
Purified 70S ribosomes, initiation factors (IFs), elongation factors (EF-G, EF-Tu)
-
tRNAs (initiator and elongator)
-
Radioactively or fluorescently labeled DNA primer complementary to a region downstream of the start codon
-
Reverse transcriptase
-
dNTPs
-
Urea-polyacrylamide gel for electrophoresis
b. Procedure:
-
Assemble the 70S initiation complex on the mRNA with initiator tRNA in the P-site.
-
Initiate elongation by adding aminoacyl-tRNA and EF-Tu.
-
Induce translocation by adding EF-G and GTP in the presence or absence of this compound at various concentrations.
-
Anneal the labeled primer to the mRNA in the ribosomal complexes.
-
Perform primer extension using reverse transcriptase. The enzyme will pause or stop at the 3'-boundary of the ribosome, creating a "toe-print".
-
Analyze the cDNA products on a sequencing gel. Inhibition of translocation by this compound will be evident by the accumulation of ribosomes at specific positions on the mRNA, resulting in distinct toe-print bands.
In Vitro Transcription-Translation (IVTT) Assay
This assay assesses the overall inhibitory effect of an antibiotic on protein synthesis.
a. Materials:
-
Cell-free expression system (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture (with one radioactively labeled amino acid, e.g., [35S]-methionine)
-
This compound and other test antibiotics
b. Procedure:
-
Set up the IVTT reaction according to the manufacturer's instructions, including the DNA template, cell extract, and amino acid mixture.
-
Add varying concentrations of the test antibiotics to the reactions.
-
Incubate the reactions at the optimal temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Quantify the amount of newly synthesized protein. For radioactive assays, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For fluorescent or luminescent reporters, the signal can be measured directly.
-
Determine the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%) for each compound.
Conclusion
The validation of this compound's ribosomal binding site through mutagenesis provides a clear example of target-based antibiotic discovery and characterization. The presented data and protocols offer a framework for researchers to compare and evaluate the performance of this compound against other ribosome-targeting agents. The unique mechanism of stabilizing the mRNA-ribosome interaction distinguishes this compound from other antibiotics that bind in the vicinity, highlighting its potential as a lead compound for the development of novel antibacterial therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of a Bioactive Pactamycin Analog Bound to the 30S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 6. Dissecting the ribosomal inhibition mechanisms of edeine and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Kasugamycin on the Translatome of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Kasugamycin on the Translatome of Escherichia coli | PLOS One [journals.plos.org]
- 10. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of a bioactive pactamycin analog bound to the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased ribosomal affinity for mRNA causes resistance to edeine in a mutant of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
How does Amicoumacin A's mechanism differ from other translocation inhibitors?
A Comparative Guide for Researchers and Drug Development Professionals
The ever-present challenge of antibiotic resistance necessitates a continuous search for novel antibacterial agents with unique mechanisms of action. Amicoumacin A, a dihydroisocoumarin antibiotic, has emerged as a potent inhibitor of bacterial protein synthesis with a mode of action that distinguishes it from other known translocation inhibitors. This guide provides a detailed comparison of this compound's mechanism with that of other well-characterized translocation inhibitors, supported by experimental data, detailed protocols, and molecular visualizations.
Differentiating Mechanisms of Action
Bacterial protein synthesis is a primary target for many clinically successful antibiotics. Translocation, the process by which the ribosome moves along the mRNA template, is a critical step in the elongation phase of protein synthesis and is inhibited by several classes of antibiotics. This compound presents a unique inhibitory strategy, setting it apart from classic translocation inhibitors like tetracycline, spectinomycin, and fusidic acid.
This compound: Stabilizing the Ribosome-mRNA Interaction
This compound exerts its inhibitory effect by binding to the E-site (exit site) of the small ribosomal subunit (30S).[1][2] Its mechanism is unique in that it stabilizes the interaction between the messenger RNA (mRNA) and the 16S ribosomal RNA (rRNA).[2] This "molecular glue" effect effectively tethers the mRNA to the ribosome, preventing the necessary movement required for translocation.[2] Structural studies have revealed that this compound makes simultaneous contact with universally conserved nucleotides of the 16S rRNA in the E-site and the backbone of the mRNA.[2] While its binding site overlaps with other E-site inhibitors like pactamycin, their modes of action are fundamentally different; pactamycin displaces the mRNA, whereas this compound stabilizes it.[2][3]
Tetracycline: Blocking the A-Site
Tetracycline, a broad-spectrum bacteriostatic antibiotic, also targets the 30S ribosomal subunit. However, its primary binding site is the A-site (aminoacyl-tRNA site). By occupying the A-site, tetracycline sterically hinders the binding of aminoacyl-tRNA, thereby preventing the addition of the next amino acid to the growing polypeptide chain and indirectly halting translocation.[4]
Spectinomycin: Restricting Head Swiveling
Spectinomycin, an aminocyclitol antibiotic, inhibits translocation by binding to the 30S subunit and inducing a specific conformational state. It sterically blocks the swiveling of the head domain of the small ribosomal subunit, a crucial conformational change required for the translocation of tRNA and mRNA.[5] This restriction of ribosomal movement effectively freezes the ribosome on the mRNA, thereby inhibiting protein synthesis.
Fusidic Acid: Trapping Elongation Factor G
Unlike the other inhibitors discussed, fusidic acid targets a protein factor rather than the ribosome itself. It binds to Elongation Factor G (EF-G) when it is complexed with the ribosome and GTP. After GTP hydrolysis, which powers translocation, fusidic acid traps EF-G in its post-translocation state on the ribosome.[6] This prevents the release of EF-G, which is necessary for the next round of elongation to begin, thus stalling protein synthesis.
Quantitative Comparison of Inhibitory Activity
The potency of these translocation inhibitors can be compared using quantitative measures such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).
| Inhibitor | Target | Mechanism of Action | IC50 / Kd | PDB ID (Complex with Ribosome) |
| This compound | 30S Ribosomal Subunit (E-site) | Stabilizes mRNA-rRNA interaction, preventing translocation. | IC50: 0.20 - 0.45 µM | 4W2F[3] |
| Tetracycline | 30S Ribosomal Subunit (A-site) | Blocks aminoacyl-tRNA binding. | Kd: ~1-20 µM | 4G5T |
| Spectinomycin | 30S Ribosomal Subunit | Blocks swiveling of the 30S head domain. | MIC: 31.2 µg/ml (E. coli) | 4V56[2], 7N2V[7] |
| Fusidic Acid | Elongation Factor G (EF-G) | Traps EF-G on the ribosome post-translocation. | IC50: ~0.1 µM (ribosome disassembly) | 7N2C[1][8], 8P2F[9], 9GHA[3] |
Experimental Protocols
The elucidation of these distinct mechanisms relies on a combination of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.
X-ray Crystallography of Ribosome-Antibiotic Complexes
This technique provides high-resolution structural information on how an antibiotic binds to the ribosome.
Protocol:
-
Ribosome Preparation: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli).
-
Complex Formation: Incubate the purified ribosomes with a saturating concentration of the antibiotic, along with mRNA and tRNA analogs to mimic a specific state of translation (e.g., pre-translocation complex).
-
Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods. This involves mixing the ribosome-antibiotic complex with a precipitant solution and allowing it to equilibrate.
-
Data Collection: Flash-cool the obtained crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a search model.
-
Model Building and Refinement: Build the antibiotic molecule into the electron density map and refine the entire structure to obtain an accurate atomic model of the complex.[10]
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
Prepare a Cell-Free Extract: Prepare an S30 extract from E. coli or use a commercially available PURE (Protein synthesis Using Recombinant Elements) system.
-
Set up the Reaction: In a microtiter plate, combine the cell-free extract or PURE system components, a DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids (one of which is radiolabeled, e.g., 35S-methionine), and varying concentrations of the inhibitor.
-
Incubation: Incubate the reactions at 37°C for a set period (e.g., 1 hour) to allow for protein synthesis.
-
Quantify Protein Synthesis:
-
For radiolabeled amino acids, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
For luciferase reporter, add the luciferin substrate and measure the resulting luminescence.
-
For GFP reporter, measure the fluorescence.
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.[11][12]
In Vitro Translocation Assay (Toe-printing)
This assay directly monitors the movement of the ribosome along the mRNA.
Protocol:
-
Assemble Initiation Complexes: Incubate purified 70S ribosomes with a specific mRNA template and an initiator tRNA (fMet-tRNAfMet) to form initiation complexes stalled at the start codon.
-
Add Aminoacyl-tRNA: Introduce the next cognate aminoacyl-tRNA to the A-site.
-
Initiate Translocation: Add EF-G and GTP to initiate a single round of translocation in the presence or absence of the inhibitor.
-
Toe-printing Analysis: Use reverse transcriptase and a radiolabeled primer that binds downstream of the ribosome binding site. The reverse transcriptase will stop at the leading edge of the ribosome, creating a "toe-print."
-
Analyze Results: Separate the cDNA products by gel electrophoresis. The position of the toe-print indicates the location of the ribosome on the mRNA. A shift in the toe-print demonstrates translocation. The intensity of the bands can be quantified to measure the extent of translocation inhibition.[7]
EF-G Dependent GTPase Assay
This assay measures the effect of an inhibitor on the GTP hydrolysis activity of EF-G, which is essential for its function in translocation.
Protocol:
-
Reaction Setup: Combine purified 70S ribosomes, EF-G, and [γ-32P]GTP in a reaction buffer. For studying fusidic acid, pre-incubate the ribosomes and EF-G before adding the antibiotic and GTP.
-
Time Course: At various time points, take aliquots of the reaction and quench the reaction (e.g., with acid).
-
Separate GTP and Pi: Separate the unhydrolyzed [γ-32P]GTP from the released [32P]inorganic phosphate (Pi) using thin-layer chromatography (TLC) or a charcoal binding assay.
-
Quantify Hydrolysis: Quantify the amount of [32P]Pi at each time point using a phosphorimager or scintillation counter.
-
Data Analysis: Determine the rate of GTP hydrolysis and assess how it is affected by the presence of the inhibitor.[13][14]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of these translocation inhibitors.
Caption: Comparative mechanisms of translocation inhibitors.
Caption: Workflow for key experimental techniques.
Conclusion
This compound represents a significant departure from the established mechanisms of bacterial translocation inhibitors. Its unique ability to stabilize the mRNA-ribosome complex at the E-site offers a novel strategy for combating bacterial infections. Understanding these mechanistic differences at a molecular level, supported by robust experimental data, is crucial for the development of new antibiotics that can overcome existing resistance mechanisms. The detailed protocols and comparative data presented in this guide are intended to facilitate further research and development in this critical area of medicine.
References
- 1. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 2. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics [mdpi.com]
- 5. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of protein synthesis by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Dual use of GTP hydrolysis by elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Resistance Profile of Amicoumacin A, a Unique Ribosome-Targeting Antibiotic
A Comparative Guide for Researchers and Drug Development Professionals
Amicoumacin A (Ami) is a potent protein synthesis inhibitor that presents a unique mechanism of action, targeting the E-site of the bacterial ribosome. This guide provides a comparative analysis of this compound's cross-resistance with other ribosome-targeting antibiotics, supported by available experimental data and detailed methodologies. Understanding these relationships is crucial for the development of new antimicrobial strategies and for predicting the potential clinical utility of this compound and related compounds.
Mechanism of Action: A Distinct Approach to Translation Inhibition
This compound inhibits bacterial growth by binding to the small (30S) ribosomal subunit. Its binding site is located in the vicinity of the E-site codon of the messenger RNA (mRNA).[1][2] Unlike many other ribosome inhibitors that cause steric clashes or directly compete with substrate binding, this compound stabilizes the interaction between the 16S rRNA and the mRNA backbone.[3][4][5] This stabilization tethers the mRNA to the ribosome, ultimately inhibiting the translocation step of protein synthesis.[4][5][6]
The binding site of this compound overlaps with that of other known E-site targeting antibiotics, including edeine, kasugamycin, and pactamycin.[1][2] This overlap in binding sites is a strong indicator of potential cross-resistance, as a mutation conferring resistance to one antibiotic may affect the binding of others that share the same pocket.
Quantitative Analysis of this compound Resistance
Direct, comprehensive experimental studies detailing the cross-resistance of this compound-resistant strains against a wide panel of other ribosome-targeting antibiotics are not extensively available in published literature. However, data on mutations that confer resistance to this compound provide valuable insights into the potential for cross-resistance.
Mutations in the 16S rRNA, specifically at nucleotides A794 and C795, have been shown to confer high-level resistance to this compound.[7] These nucleotides are critical components of the this compound binding site. Additionally, mutations in the gene for elongation factor G (EF-G) can also lead to reduced susceptibility to this compound.[7][8]
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various E. coli strains, including those with specific resistance mutations.
| Bacterial Strain | Relevant Genotype/Mutation | MIC of this compound (µg/mL) | Fold Increase in Resistance |
| SQ110DTC | Wild Type (hypersusceptible) | 0.5 | - |
| SQ110DTC | rrsE A794G | >64 | >128 |
| SQ110DTC | rrsE C795U | 64 | 128 |
| JW5503 | ΔtolC | 0.5 | - |
| JW5503 | fusA G542V (EF-G mutant) | 7 | 14 |
| JW5503 | fusA Ins544V (EF-G mutant) | 5 | 10 |
| JW5503 | fusA G581A (EF-G mutant) | 4 | 8 |
Data sourced from Polikanov et al., 2014.[7]
Inferred Cross-Resistance with Other E-Site Binding Antibiotics
Given the overlapping binding sites, it is highly probable that bacterial strains with mutations in the 16S rRNA at positions 794 and 795 would exhibit cross-resistance to other antibiotics that bind to the ribosomal E-site, such as:
-
Edeine: This antibiotic also binds to the E-site and inhibits translation initiation.[9][10][11]
-
Kasugamycin: Known to bind in the E-site and interfere with tRNA binding.[10][12] Resistance to kasugamycin can arise from alterations in the 30S subunit.[8]
-
Pactamycin: This antibiotic binds to the E-site and can inhibit both translocation and initiation.[6][13] Resistance mechanisms can involve modifications to the 30S subunit.[8]
While direct experimental data is lacking, the shared binding pocket strongly suggests that the A794G or C795U mutations would likely reduce the binding affinity of edeine, kasugamycin, and pactamycin, leading to a cross-resistant phenotype. Further experimental validation is required to confirm the extent of this cross-resistance.
Experimental Protocols
To facilitate further research in this area, detailed protocols for determining antibiotic susceptibility are provided below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[14]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Antibiotic stock solutions
-
Sterile diluents
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an 18-24 hour agar plate in a suitable broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Antibiotic Dilution: Prepare serial two-fold dilutions of the antibiotic in MHB directly in the 96-well plate. Typically, 100 µL of MHB is added to each well, and then 100 µL of the antibiotic stock is added to the first well and serially diluted down the plate.[15]
-
Inoculation: Dilute the standardized bacterial suspension in MHB so that each well receives a final inoculum of approximately 5 x 10⁵ CFU/mL in a final volume of 100 µL.
-
Controls: Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.[1]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[6][16]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial culture adjusted to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Antibiotic-impregnated paper disks
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.[3] Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[6]
-
Disk Application: Using sterile forceps, place the antibiotic disks on the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.[16]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Compare the measured zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[6]
Visualizing Experimental and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow for antibiotic susceptibility testing.
Caption: this compound's binding site and potential cross-resistance.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. protocols.io [protocols.io]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. istina.msu.ru [istina.msu.ru]
- 6. asm.org [asm.org]
- 7. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. microbenotes.com [microbenotes.com]
Amicoumacin A: A Comparative Analysis of its Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Amicoumacin A, a potent protein synthesis inhibitor, against Gram-positive and Gram-negative bacteria. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of this natural product.
Executive Summary
This compound demonstrates significant antibacterial activity, with a marked difference in its efficacy against Gram-positive and Gram-negative bacteria. Generally, it is more potent against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), than against many clinically important Gram-negative pathogens. This disparity is primarily attributed to the structural differences in the cell envelopes of these two bacterial classes, particularly the presence of an outer membrane in Gram-negative bacteria which can act as a permeability barrier.
Data Presentation: Minimum Inhibitory Concentration (MIC) Values
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against various Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.
| Gram-Positive Bacteria | This compound (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus | 4.0 - 16 | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | 4.0 | 1 - 2 |
| Staphylococcus epidermidis | 2 - 32 | 1 - 4 |
| Bacillus subtilis | 20.0 - 100 | Not applicable |
| Enterococcus faecalis | Not widely reported | 1 - 4 |
| Gram-Negative Bacteria | This compound (µg/mL) | Gentamicin (µg/mL) |
| Helicobacter pylori | ~1.4 | Not widely reported |
| Escherichia coli | 0.5 - 32 | 0.25 - 1 |
| Pseudomonas aeruginosa | 32 | 0.5 - 2 |
| Acinetobacter baumannii | 32 | Not widely reported |
| Klebsiella pneumoniae | Not widely reported | Not widely reported |
| Liberibacter crescens | 1.25 | Not widely reported |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a compilation from various studies to provide a comparative overview.
Experimental Protocols
The primary method for determining the MIC values cited in this guide is the Agar Dilution Method , as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Agar Dilution Method
The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension onto the agar surface. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Detailed Methodology
-
Preparation of Antimicrobial Stock Solutions: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO) or water, at a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the stock solution is prepared to obtain the desired range of concentrations to be tested.
-
Incorporation into Agar: A specific volume of each antimicrobial dilution is added to molten and cooled Mueller-Hinton agar. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then typically diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the agar plates containing the different antibiotic concentrations, as well as the control plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an ambient air incubator.
-
Reading of Results: After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents any visible growth. A faint haze or one or two isolated colonies are generally disregarded.
Mechanism of Action and Differential Efficacy
This compound exerts its antibacterial effect by inhibiting protein synthesis.[1] It binds to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. This binding event interferes with the translocation step of elongation, ultimately leading to a halt in protein production and bacterial cell death.
The observed difference in efficacy between Gram-positive and Gram-negative bacteria is largely due to the structural disparity of their cell envelopes.
Figure 1. Differential effect of this compound on bacterial cells.
Gram-positive bacteria possess a thick, porous peptidoglycan cell wall that generally does not act as a significant barrier to small molecules like this compound.[2] In contrast, Gram-negative bacteria have a more complex cell envelope that includes an outer membrane.[2] This outer membrane is a formidable barrier that restricts the entry of many antibiotics.[3] While some small hydrophilic antibiotics can traverse the outer membrane through porin channels, the efficiency of this transport can be low and is a key factor in the intrinsic resistance of many Gram-negative bacteria to certain drugs. The reduced efficacy of this compound against some Gram-negative species is likely due to its inefficient transport across this outer membrane.
Conclusion
This compound is a promising antibacterial agent with potent activity against a variety of Gram-positive bacteria, including drug-resistant strains. Its efficacy against Gram-negative bacteria is more variable and appears to be limited by the permeability of the outer membrane. Further research into strategies to enhance the penetration of this compound across the Gram-negative outer membrane could broaden its spectrum of activity and enhance its clinical utility.
References
The Critical Role of the C-12' Amide in the Antibacterial Activity of Amicoumacins: A Comparative Analysis of Amicoumacin A and B
A comprehensive guide for researchers, scientists, and drug development professionals on the functional significance of the C-12' amide group in the Amicoumacin family of antibiotics. This guide provides a detailed comparison of Amicoumacin A and its inactive counterpart, Amicoumacin B, supported by experimental data, detailed protocols, and visual diagrams to elucidate their structure-activity relationship.
Amicoumacins are a class of isocoumarin antibiotics produced by various species of Bacillus and other bacteria.[1][2] Among these, this compound has garnered significant attention for its potent antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis.[1][3][4][5][6] It achieves this by binding to the E-site of the 30S ribosomal subunit, which stabilizes the interaction between the mRNA and the ribosome, ultimately stalling the translocation process.[1][3][4][5]
A key structural feature responsible for the biological activity of this compound is its C-12' terminal amide group.[7][8] This functional group is crucial for the molecule's interaction with the ribosome.[6][9] In contrast, Amicoumacin B, a structurally related analogue, lacks this amide group and is consequently devoid of antibacterial activity.[3] This stark difference in biological function underscores the critical role of the C-12' amide and provides a clear basis for a comparative analysis.
Functional Comparison: The Decisive Role of the C-12' Amide
The antibacterial efficacy of this compound is directly linked to the presence of its C-12' amide group. This functional group is a key pharmacophore, essential for the molecule's inhibitory action on bacterial ribosomes.[7][8] The conversion of this compound to Amicoumacin B involves the hydrolysis of this critical amide to a carboxylic acid, a transformation that renders the molecule inactive.[10]
This compound's long, hydrophilic side chain, terminating in the C-12' amide, facilitates multiple hydrogen bonds with the 16S rRNA, specifically with conserved bases in the loop of helix 24.[6][9] The terminal amide moiety also forms magnesium-mediated contacts with the phosphate groups of nucleotides G1505 and U1506.[6][9] These interactions are fundamental to stabilizing the binding of the antibiotic to the ribosome, thereby inhibiting protein synthesis.
Amicoumacin B, lacking the C-12' amide, is unable to establish these critical interactions within the ribosomal E-site. This structural alteration directly results in a loss of binding affinity and, consequently, a lack of antibacterial activity.[3] The comparison between this compound and B, therefore, provides a classic example of a structure-activity relationship, where a single functional group modification leads to a complete loss of biological function.
Quantitative Analysis: Antibacterial Activity
The difference in the antibacterial spectrum and potency between this compound and B is stark. While this compound demonstrates significant activity against various bacterial strains, Amicoumacin B is consistently reported as inactive. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several bacterial species, while noting the inactivity of Amicoumacin B.
| Bacterial Strain | This compound MIC (µg/mL) | Amicoumacin B MIC (µg/mL) | Reference |
| Bacillus subtilis 1779 | 20.0 | > 100 | [3] |
| Staphylococcus aureus UST950701-005 | 5.0 | > 100 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0 | Not Reported | [3] |
| Helicobacter pylori (average) | 1.4 | Not Reported | [3] |
Experimental Protocols
To facilitate further research and verification of the functional differences between this compound and B, detailed protocols for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound and B against a target bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
This compound and B stock solutions of known concentration
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound and B in MHB directly in the 96-well plates. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria) for each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro Translation Inhibition Assay
This assay measures the effect of this compound and B on bacterial protein synthesis using a cell-free system.
Materials:
-
E. coli S30 extract system for in vitro translation
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid if using autoradiography for detection)
-
This compound and B at various concentrations
-
Reaction buffer and other components of the in vitro translation kit
-
Method for detecting the synthesized protein (e.g., luminometer, spectrophotometer, or autoradiography equipment)
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's instructions.
-
Add varying concentrations of this compound or B to the reaction mixtures. Include a no-antibiotic control.
-
Initiate the reaction by adding the plasmid DNA.
-
Incubate the reactions at the optimal temperature (usually 37°C) for a specified time (e.g., 1-2 hours).
-
Stop the reaction and quantify the amount of synthesized reporter protein.
-
Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration relative to the no-antibiotic control.
Ribosome Binding Assay using Microscale Thermophoresis (MST)
MST can be used to quantify the binding affinity of this compound and B to bacterial ribosomes.
Materials:
-
Purified 70S or 30S ribosomal subunits from a bacterial source (e.g., E. coli or Thermus thermophilus)
-
Fluorescently labeled ligand that binds to the ribosome (e.g., a fluorescently labeled mRNA fragment or tRNA)
-
This compound and B
-
Binding buffer (e.g., TAKM7 buffer)
-
MST instrument (e.g., Monolith NT.115)
-
Capillaries for the MST instrument
Procedure:
-
Prepare a series of dilutions of this compound and B in the binding buffer.
-
Mix each antibiotic dilution with a constant concentration of the fluorescently labeled ribosomal ligand and a constant concentration of the ribosomal subunits.
-
Allow the binding reactions to equilibrate.
-
Load the samples into the MST capillaries.
-
Measure the thermophoretic movement of the fluorescently labeled ligand in the presence of varying concentrations of the antibiotics.
-
Analyze the data to determine the binding affinity (Kd) of each amicoumacin to the ribosome.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound, its inactivation to Amicoumacin B, and a general experimental workflow.
Caption: Mechanism of this compound at the bacterial ribosome.
References
- 1. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Deep Functional Profiling Facilitates the Evaluation of the Antibacterial Potential of the Antibiotic Amicoumacin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Amicoumacin A in a Laboratory Setting
A comprehensive guide for researchers on the proper handling and disposal of the antibiotic, Amicoumacin A, ensuring laboratory safety and environmental protection.
Core Principles of Antibiotic Waste Management
The fundamental principle of antibiotic disposal is to prevent the release of active compounds into the environment.[1][2][3][4] High-concentration stock solutions are generally treated as hazardous chemical waste.[1][2] The disposal method for lower concentration materials, such as culture media, often depends on the heat stability of the antibiotic.[1][2]
Key considerations for disposal include:
-
Segregation: Antibiotic waste should be kept separate from other laboratory waste streams.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste," "Antibiotic Waste," and with the specific name of the antibiotic.[1]
-
Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) protocols.[1][2]
Disposal Procedures for this compound
The following table summarizes the recommended disposal procedures for different forms of this compound waste.
| Waste Type | Recommended Disposal Protocol |
| High-Concentration Stock Solutions | Treat as hazardous chemical waste. Collect in a designated, leak-proof, and clearly labeled hazardous waste container. Dispose of through your institution's hazardous waste management program.[1][2] |
| Contaminated Solid Waste (e.g., petri dishes, flasks, paper products) | Place in a designated biohazardous waste container and autoclave. If grossly contaminated with high concentrations, treat as chemical waste.[1] |
| Contaminated Liquid Waste (e.g., used culture media) | The heat stability of this compound is not specified in the provided search results. Therefore, it is recommended to treat it as chemical waste. Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container for disposal through your institution's hazardous waste program.[1][2] |
| Unused this compound Powder | Dispose of as chemical waste. Collect in designated containers.[3] |
Experimental Protocol: General Decontamination of Antibiotic Waste
For many beta-lactam antibiotics, alkaline hydrolysis is a common deactivation method.[1] While the applicability of this specific method to this compound is not confirmed, the general principle of chemical deactivation followed by disposal as hazardous waste is a sound approach.
General Steps for Chemical Deactivation (To be adapted and validated by institutional EHS):
-
Personal Protective Equipment (PPE): Always work in a fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Deactivating Solution: Prepare a suitable deactivating solution (e.g., a strong base like sodium hydroxide for hydrolysis, or a strong oxidizing agent). The choice of deactivating agent should be made in consultation with your institution's EHS department based on the chemical properties of this compound.
-
Deactivation: Slowly add the antibiotic waste to the deactivating solution while stirring.
-
Neutralization: After a sufficient reaction time to ensure deactivation, neutralize the solution with an appropriate acid or base.
-
Disposal: Collect the neutralized solution for final disposal as chemical waste through your institution's hazardous waste management program.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Amicoumacin A
Essential safety protocols and personal protective equipment (PPE) are paramount for researchers, scientists, and drug development professionals handling Amicoumacin A. Due to its potent biological activity as a protein synthesis inhibitor, direct contact should be minimized to ensure laboratory safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent accidental exposure through inhalation, skin contact, or ingestion. The recommended PPE for handling this compound, particularly in its powdered form, is detailed below.
| PPE Category | Item | Specification and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Ensure gloves are compatible with any solvents used. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn at all times. For handling larger quantities or when there is a risk of splashing, a disposable gown is recommended. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes and airborne particles. |
| Respiratory Protection | Fume Hood or N95 Respirator | All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a properly fitted N95 respirator should be used. |
Operational Plan for Safe Handling
A systematic workflow is essential to maintain a safe laboratory environment when working with this compound.
1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a chemical fume hood.
-
Use a dedicated set of utensils (spatulas, weigh boats) for this compound.
-
Clean all surfaces within the fume hood thoroughly after each use.
2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the solid to avoid generating dust.
-
Clearly label all solutions with the compound name, concentration, date, and hazard information.
3. Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Avoid the creation of aerosols.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential for antimicrobial resistance.[6][7]
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated hazardous chemical waste container.[8] Do not pour solutions down the drain.
-
Decontamination: All glassware and equipment should be decontaminated by soaking in a suitable inactivating solution (e.g., a solution of bleach, followed by thorough rinsing) before standard washing.
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Adherence to these safety protocols will help to ensure the well-being of all laboratory personnel working with this compound. Always consult your institution's specific safety guidelines and procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 7. jmatonline.com [jmatonline.com]
- 8. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
